molecular formula C10H5N3O3 B2512544 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 214470-35-6

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B2512544
CAS No.: 214470-35-6
M. Wt: 215.168
InChI Key: PZIXIFBGEDRCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5N3O3 and its molecular weight is 215.168. The purity is usually 95%.
BenchChem offers high-quality 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXIFBGEDRCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Resurgence of Nitroquinolines: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Re-evaluating a Classic Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a nitro group to this scaffold creates the nitroquinoline family, a class of compounds with a rich and evolving history of therapeutic investigation. Initially explored for their antimicrobial properties, recent advancements in our understanding of cellular pathways have unveiled a much broader and more nuanced spectrum of activity, particularly in the realms of oncology and parasitology.[3][4] This guide provides a technical deep-dive into the core therapeutic applications of nitroquinolines, elucidating their mechanisms of action, providing actionable experimental protocols, and offering insights into their future development.

Core Mechanism: A Tale of Metal Chelation and Oxidative Stress

At the heart of the bioactivity of many nitroquinolines, particularly 8-hydroxy-5-nitroquinoline (nitroxoline), lies their ability to chelate divalent metal ions.[5] This seemingly simple chemical property has profound biological consequences. By sequestering essential metal cofactors, these compounds can disrupt the function of numerous metalloenzymes that are critical for pathogen and cancer cell survival. Furthermore, the interaction of nitroquinolines with metal ions, such as copper, can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6][7] This dual mechanism of action contributes to their broad-spectrum activity and presents a compelling rationale for their therapeutic application.

Antiparasitic Applications: A Renewed Hope for Neglected Diseases

Neglected tropical diseases, such as Chagas disease and leishmaniasis, continue to pose a significant global health burden, with current treatments often hampered by toxicity and limited efficacy.[8][9] Nitroquinolines have emerged as promising candidates in the search for new antiparasitic agents.

Chagas Disease (American Trypanosomiasis)

Recent studies have highlighted the potent activity of nitroxoline against Trypanosoma cruzi, the causative agent of Chagas disease.[4] In vitro studies have demonstrated that nitroxoline is significantly more effective than the current standard of care, benznidazole, against both the epimastigote and intracellular amastigote forms of the parasite.[4][10]

The proposed mechanism of action involves the induction of programmed cell death in the parasite, characterized by chromatin condensation, mitochondrial membrane depolarization, ATP depletion, and an accumulation of reactive oxygen species.[10] This targeted approach suggests a potentially safer therapeutic profile with reduced inflammation in host tissues.[10]

Table 1: In Vitro Activity of Nitroxoline against Trypanosoma cruzi

FormIC50 (µM) - NitroxolineIC50 (µM) - BenznidazoleReference
Epimastigote3.00 ± 0.446.92 ± 0.77[11]
Amastigote1.24 ± 0.232.67 ± 0.39[11]
Leishmaniasis

The development of new treatments for leishmaniasis is a critical unmet need due to the toxicity and resistance associated with current therapies.[12] While research is ongoing, the established antiparasitic activity of nitro-compounds against other kinetoplastids provides a strong rationale for investigating nitroquinolines against Leishmania species.[13] The shared biology of these parasites suggests that the mechanisms of action observed in T. cruzi could be translatable to Leishmania.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The repurposing of existing drugs for oncology is a rapidly growing field, and nitroquinolines, particularly nitroxoline, have shown significant promise as anticancer agents.[3] Their activity stems from a combination of mechanisms that target key vulnerabilities of cancer cells.

Inhibition of Angiogenesis

Tumor growth and metastasis are critically dependent on the formation of new blood vessels, a process known as angiogenesis. Nitroxoline has been shown to be a potent inhibitor of angiogenesis.[14] It achieves this by inhibiting methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1 and 2) in endothelial cells.[14] This dual inhibition leads to hypo-phosphorylation of the retinoblastoma protein (pRb), an increase in p53 levels, and ultimately, the induction of endothelial cell senescence.[14]

Induction of Apoptosis and Oxidative Stress

As in their antiparasitic role, nitroquinolines can induce apoptosis in cancer cells through the generation of ROS.[7][15] The presence of copper can enhance this cytotoxic effect.[6][7] Unlike some other quinoline derivatives, nitroxoline's anticancer activity is not dependent on zinc ionophore activity, which may contribute to a more favorable neurotoxicity profile.[6][7]

Targeting Specific Signaling Pathways

Some nitroquinoline derivatives have been designed to target specific signaling pathways that are dysregulated in cancer. For instance, novel 3-nitroquinolines have been synthesized to inhibit the epidermal growth factor receptor (EGFR), a key driver in many epithelial cancers.[16]

Table 2: Cytotoxicity of 8-Hydroxy-5-nitroquinoline (NQ) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
RajiBurkitt's Lymphoma~1[6]
HL-60Promyelocytic Leukemia~2[7]
A549Lung CarcinomaNot specified, but potent[17]
HCT-116Colon CarcinomaNot specified, but potent[17]
MCF-7Breast Adenocarcinoma15.85 ± 3.32 (for a derivative)[17]

Note: IC50 values can vary depending on the specific experimental conditions.

Antimicrobial and Antiviral Potential

Antibacterial and Antifungal Activity

Nitroxoline has a long history of use as an antibacterial agent, primarily for the treatment of urinary tract infections.[5][18] Its mechanism of action involves the chelation of divalent metal ions, which disrupts bacterial biofilms and inhibits essential enzymatic processes.[5] This makes it effective against a range of bacteria, including resistant strains.[18][19] Additionally, nitroquinoline derivatives have demonstrated significant antifungal activity.[5][18]

Antiviral Activity

The antiviral potential of nitroquinolines is an emerging area of research. Studies have shown that nitroxoline exhibits activity against the Japanese encephalitis virus (JEV).[18] Furthermore, the broader class of quinolines has been investigated for activity against various coronaviruses, with some analogues showing potent inhibition of viral entry and replication.[20]

Experimental Protocols

Protocol 1: Determination of IC50 against Cancer Cell Lines

This protocol outlines a standard methodology for assessing the cytotoxic activity of a nitroquinoline compound using a colorimetric assay such as the MTT or SRB assay.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the nitroquinoline compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Add the diluted compound to the wells, including a vehicle control (DMSO alone).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay (SRB):

    • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Assay for Anti-T. cruzi Activity (Amastigote Form)

This protocol describes a method to evaluate the efficacy of nitroquinolines against the intracellular amastigote stage of T. cruzi.

  • Host Cell Culture: Culture a suitable host cell line (e.g., L929 fibroblasts or Vero cells) in 96-well plates until they reach confluence.

  • Parasite Infection: Infect the host cells with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase) at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours to allow for parasite invasion.

  • Removal of Extracellular Parasites: Wash the wells with fresh medium to remove non-internalized trypomastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the nitroquinoline compound to the infected cells. Include a positive control (e.g., benznidazole) and a negative control (vehicle).

  • Incubation: Incubate the plates for 72-96 hours to allow for the differentiation of trypomastigotes into amastigotes and their subsequent replication.

  • Quantification of Parasite Load:

    • Lyse the cells with a solution containing a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the enzyme activity, which is proportional to the number of viable parasites.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

Signaling Pathway of Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell NQ Nitroquinoline ROS Reactive Oxygen Species (ROS) NQ->ROS MetAP2 MetAP2 NQ->MetAP2 Inhibition SIRT1_2 SIRT1/2 NQ->SIRT1_2 Inhibition Metals Metal Ions (e.g., Cu2+) Metals->ROS Apoptosis Apoptosis ROS->Apoptosis pRb pRb MetAP2->pRb Dephosphorylation (hypo-phosphorylation) p53 p53 SIRT1_2->p53 Deacetylation Angiogenesis Angiogenesis pRb->Angiogenesis Inhibition p53->Apoptosis

Caption: Proposed mechanisms of anticancer activity of nitroquinolines.

Experimental Workflow for IC50 Determination

ic50_workflow start Start culture Culture Cancer Cell Line start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Serial Dilutions of Nitroquinoline seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., SRB) incubate->assay read Read Absorbance assay->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the IC50 of a nitroquinoline compound.

Future Directions and Considerations

The therapeutic potential of nitroquinolines is undeniable, yet several challenges remain. The pharmacokinetic properties of some derivatives, such as rapid metabolism and excretion, may limit their systemic bioavailability.[21] Future research should focus on the development of novel formulations and drug delivery systems to overcome these limitations. Additionally, a thorough evaluation of the long-term safety and toxicity of these compounds is essential before they can be considered for widespread clinical use.[22][23]

Despite these challenges, the unique multi-target mechanisms of action of nitroquinolines make them highly attractive candidates for further development. Their ability to combat drug resistance, a major hurdle in both infectious disease and oncology, positions them as a valuable tool in the future of medicine. The continued exploration of this classic chemical scaffold is likely to yield novel and effective therapies for some of the world's most pressing health issues.

References

  • Vertex AI Search. (n.d.). Applications of 5-Nitroquinoline (CAS 607-34-1) in Research and Industry.
  • Vertex AI Search. (n.d.). 8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained.
  • Joaquim, L. B., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC.
  • Vertex AI Search. (n.d.). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.
  • Benchchem. (n.d.). 6-Nitroquinoline: A Comparative Guide to its Potential Anticancer Effects.
  • Joaquim, L. B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ResearchGate.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
  • Benchchem. (n.d.). 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis.
  • M. M. (2025). Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. PubMed.
  • Chen, Y., et al. (2008). Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. PubMed.
  • Bethencourt-Estrella, C. J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Bethencourt-Estrella, C. J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PubMed.
  • Bethencourt-Estrella, C. J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC.
  • ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline.
  • Tabassum, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science.
  • Patterson, S., & Wyllie, S. (2020). Current and future prospects of nitro-compounds as drugs for trypanosomiasis and leishmaniasis. CABI Digital Library.
  • Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates. (2023). MDPI.
  • PubChem. (n.d.). 5-Nitroquinoline.
  • EPA. (2025). 8-Nitroquinoline - GHS Data.
  • McNamara, C., et al. (2019). Novel Chemical Starting Points for Drug Discovery in Leishmaniasis and Chagas Disease. International Journal for Parasitology: Drugs and Drug Resistance.
  • da Silva Santos, S., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. PMC.
  • Dirchwolf, M., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Scientific Reports.
  • M. M. (2019). Nitroxoline: repurposing its antimicrobial to antitumor application. PubMed.

Sources

Methodological & Application

Synthesis protocol for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Expeditious Synthesis Protocol for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Introduction & Scientific Rationale

The 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold is a privileged pharmacophore extensively utilized in the development of ATP-competitive kinase inhibitors (e.g., inhibitors of EGFR, HER-2, and Tpl2)[1]. Structurally, the 3-cyano functional group is highly advantageous; it acts as an effective hydrogen bond acceptor, binding specifically to key catalytic residues—such as the hydroxyl group of Ser783 within the HER-2 kinase binding pocket[2].

The 6-nitro derivative, 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile , serves as a critical linchpin intermediate. Once the core ring is constructed, the inert nitro group can be safely reduced to a 6-amino moiety. This opens the chemical space for synthesizing complex acrylamide-based covalent inhibitors or appending various solubilizing side-chains via amide bond couplings[2][3].

Mechanistic Design & Process Causality

The construction of this heterocycle heavily relies on a modified Gould-Jacobs reaction [4]. The synthesis is executed in a self-validating, two-step cascade:

  • Addition-Elimination (Condensation): 4-nitroaniline acts as a nucleophile, attacking the electron-deficient vinylic carbon of ethyl (ethoxymethylene)cyanoacetate (EMCA). Toluene is the optimal solvent for this step. Its moderate boiling point (110 °C) provides sufficient thermal energy to drive the elimination of the ethanol byproduct. Because the resulting enamine intermediate is poorly soluble in cold toluene, it spontaneously crystallizes out of the solution upon cooling, acting as a built-in purification mechanism[2][3].

  • Thermal Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution to close the pyridone ring. However, the strongly electron-withdrawing para-nitro group severely depletes the electron density at the ortho-carbon, imposing a massive activation energy barrier. To overcome this, the reaction strictly requires extreme thermal energy (250–260 °C)[1]. Dowtherm A (a eutectic mixture of 26.5% biphenyl and 73.5% diphenyl ether) is chosen because it easily achieves these temperatures at atmospheric pressure without undergoing thermal degradation[1]. The subsequent workup leverages the differential solubility of the non-polar Dowtherm A and the highly polar target heterocycle in hexanes, forcing an abrupt precipitation of the pure product.

Quantitative Reaction Data

ParameterStep 1: Enamine CondensationStep 2: Thermal Cyclization
Primary Reagents 4-Nitroaniline + EMCA (1.1 eq)Ethyl 2-cyano-3-((4-nitrophenyl)amino)acrylate
Solvent Matrix Anhydrous TolueneDowtherm A
Operating Temperature 90 – 110 °C (Reflux)250 – 260 °C
Reaction Time 16 hours18 hours
Typical Yield 85 – 90%60 – 75%
Expected Purity (HPLC) > 98%> 95% (Post-trituration)

Step-by-Step Methodologies

Step 1: Synthesis of Ethyl 2-cyano-3-((4-nitrophenyl)amino)acrylate

Note: Conduct all steps in a well-ventilated fume hood. 4-Nitroaniline is highly toxic via inhalation and dermal contact.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-nitroaniline (10.0 g, 72.4 mmol) and ethyl (ethoxymethylene)cyanoacetate (13.5 g, 79.6 mmol, 1.1 eq).

  • Add 150 mL of anhydrous toluene to the solid mixture.

  • Heat the suspension to a vigorous reflux (approx. 110 °C) and maintain stirring for 16 hours. Causality insight: A slight stoichiometric excess of EMCA combined with the continuous boil pushes the amination to absolute completion while off-gassing ethanol.

  • Remove the heat source and allow the mixture to slowly cool to room temperature over 1 hour. A light-yellow/brownish precipitate will form[2].

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the solid intermediate via vacuum filtration. Wash the filter cake with cold toluene (2 × 40 mL) to remove unreacted EMCA, followed by drying in a vacuum oven at 60 °C for 12 hours.

Step 2: Cyclization to 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Note: Dowtherm A poses a severe burn risk at 260 °C. Use highly heat-resistant silicone oil baths or heating mantles and extreme caution.

  • In a 500 mL heavy-wall round-bottom flask equipped with a short-path distillation head (to allow ethanol vapor to escape), suspend the enamine intermediate (15.0 g, 57.4 mmol) in 250 mL of Dowtherm A [1].

  • Gradually heat the reaction mixture to 250–260 °C . Maintain this intense heating for 18 hours. The solution will turn very dark.

  • Turn off the heat and allow the mixture to cool to roughly 60 °C (do not let it reach true room temperature yet to prevent the solvent from becoming overly viscous).

  • Precipitation Step: Carefully pour the warm, dark solution into a large beaker containing 600 mL of vigorously stirring hexanes [1]. Causality insight: The hexanes act as a strong anti-solvent for the polar quinoline derivative, while completely solubilizing the lipophilic Dowtherm A.

  • Stir the resulting suspension for 1 hour to ensure uniform precipitation. Filter the dark brown solid via suction filtration.

  • Trituration (Purification): Transfer the crude brown solid to a clean flask. Add 100 mL of absolute ethanol and heat to reflux for 15 minutes[1]. The hot ethanol scavenges residual non-polar impurities and unreacted intermediates, leaving the highly crystalline quinoline untouched.

  • Cool the mixture to room temperature, stir for an additional 2 hours, filter, and dry under high vacuum to afford the target product.

Synthetic Workflow Visualization

SynthesisWorkflow Aniline 4-Nitroaniline (Reagent) Step1 Step 1: Condensation Reflux in Toluene (90-110 °C, 16h) Aniline->Step1 EMCA Ethyl (ethoxymethylene)cyanoacetate (Reagent) EMCA->Step1 Intermediate Ethyl 2-cyano-3-((4-nitrophenyl)amino)acrylate (Enamine Intermediate) Step1->Intermediate - Ethanol Precipitates on cooling Step2 Step 2: Thermal Cyclization Dowtherm A (250-260 °C, 18h) Intermediate->Step2 Product 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Target Scaffold) Step2->Product Gould-Jacobs Cyclization Hexane precipitation

Workflow of the two-step synthesis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

References

  • [1] Zask, A., et al. (2006). 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same. PCT Int. Appl. (WIPO). URL:

  • [2] Tsou, H.R., et al. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry, 48(4), 1107–1131. URL: [Link]

  • [3] Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. URL: [Link]

  • [4] Zeleke, D., & Melaku, Y. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development, 8(2), 73–95. URL: [Link]

Sources

Laboratory preparation of substituted quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note & Protocol for the Laboratory Preparation of Substituted Quinoline-3-Carbonitriles

Executive Summary

Substituted quinoline-3-carbonitriles are highly privileged pharmacophores serving as the core structural motif in numerous kinase inhibitors (e.g., bosutinib, pelitinib), antimalarials, and antineoplastic agents. The synthesis of these nitrogenous heterocycles traditionally relied on multi-step Friedländer condensations or Skraup reactions, which often required harsh acidic or basic conditions, extended reaction times, and toxic solvents.

Recent advancements have fundamentally shifted quinoline assembly toward highly convergent, atom-economical Multicomponent Reactions (MCRs) and Continuous Flow Photochemistry [1, 2]. As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical reaction design and practical benchtop execution. This guide details self-validating methodologies for synthesizing substituted quinoline-3-carbonitriles using both green nanocatalysis and scalable continuous flow systems.

Mechanistic Rationale & Pathway Design

The synthesis of highly functionalized 2-amino-quinoline-3-carbonitriles via MCRs typically involves an aromatic aldehyde, malononitrile, and a substituted aniline (or enone) acting as a binucleophile.

Causality in Reaction Sequencing: A common pitfall in single-pot reactions is the premature formation of a Schiff base between the aromatic aldehyde and the aniline, which stalls the reaction cascade. To circumvent this, the methodology relies on a controlled, stepwise cascade:

  • Knoevenagel Condensation: The reaction is initiated by condensing the aromatic aldehyde with malononitrile in the presence of a catalyst (e.g., ZnO or magnetic nanoparticles). Because malononitrile possesses highly acidic

    
    -protons, it outcompetes the aniline, forming a highly electrophilic arylidenemalononitrile intermediate.
    
  • Michael Addition: The substituted aniline is subsequently introduced. The amino group executes a nucleophilic attack on the highly activated alkene of the alkylidene intermediate.

  • Intramolecular Cyclization: The resulting Michael adduct undergoes spontaneous intramolecular ring closure followed by tautomerization and oxidative aromatization to yield the stable quinoline core.

G A Aromatic Aldehyde + Malononitrile C Knoevenagel Condensation (Active Alkylidene Formation) A->C Catalyst (e.g., ZnO/MNPs) Heat or Solvent B Substituted Aniline or Enone D Michael Addition (Intermediate Adduct) B->D Nucleophilic Attack C->D E Intramolecular Cyclization & Dehydration D->E F Substituted Quinoline-3-Carbonitrile E->F Tautomerization/ Oxidation

Reaction workflow for the multicomponent synthesis of quinoline-3-carbonitriles.

Comparative Benchmarking of Synthetic Methodologies

Selecting the correct synthetic protocol depends heavily on the target scale and the environmental footprint acceptable to your laboratory.

MethodologyCatalyst / ReagentsSolvent & ConditionsTypical YieldKey Strategic Advantage
Green Multicomponent ZnO NanoparticlesWater/EtOH (1:1), 80°C, 2-5h~90%Operational simplicity, excellent substrate tolerance [3].
Magnetic Support Fe₃O₄@SiO₂-SO₃HSolvent-free, 110°C, 2h75–96%Catalyst is magnetically recoverable and reusable [2].
Continuous Flow NBS, Visible Light (527 nm)DCM, Flow Reactor, 3-6 min66–73%High throughput, avoids hazardous batch intermediate buildup [1].

Detailed Experimental Protocols

The following protocols represent field-proven systems. The first protocol is optimal for rapid library generation in drug discovery, while the second is engineered for scalable process chemistry.

Protocol A: ZnO-Catalyzed Green Multicomponent Synthesis

This protocol utilizes Zinc Oxide nanoparticles (ZnO NPs) to drive a rapid, aqueous-compatible cascade reaction [3].

Materials:

  • Aromatic aldehydes (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Substituted anilines (1.0 mmol)

  • ZnO Nanoparticles (10 mol%)

  • Solvent: Distilled Water/Ethanol (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Pre-Catalysis (Knoevenagel Control): Equip a 50 mL round-bottom flask with a magnetic stir bar. Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) into 10 mL of the Water/Ethanol solvent matrix. Add 10 mol% ZnO NPs.

  • Intermediate Validation: Stir the mixture at room temperature for 5–10 minutes. Scientist Insight: Check a micro-aliquot via Thin Layer Chromatography (TLC; Hexane:EtOAc 7:3). You must observe the disappearance of the aldehyde spot before proceeding to step 3 to prevent Schiff base impurities.

  • Cascade Initiation: Add the substituted aniline (1.0 mmol) to the stirring mixture.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 2 to 5 hours. Monitor the progress via TLC. The final product will appear as a distinctly UV-active (highly conjugated) spot.

  • Workup & Catalyst Recovery: Cool the flask to room temperature. The product usually precipitates as a solid. Filter the crude solid. Wash with cold water (3 × 10 mL) to dissolve unreacted polar starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-amino-substituted quinoline-3-carbonitrile.

Protocol B: Continuous Flow Photochemical Synthesis (Radical Cyclization)

For scaling up beyond the 50 g mark, batch photochemistry becomes limited by the Beer-Lambert law (poor light penetration). This continuous flow strategy leverages N-bromosuccinimide (NBS) under visible light to trigger an iminyl radical cyclization [1].

Materials:

  • Precursor: 2-(azidomethyl)-3-aryl-prop-2-enenitrile (1.0 equiv)

  • Reagents: N-Bromosuccinimide (NBS, 2.31 equiv), 33% HBr in AcOH (5 mol%)

  • Solvent: Dichloromethane (DCM)

  • Equipment: Flow chemistry system (e.g., Vaportec R-series) with a fluoropolymer photoreactor loop and a Green LED panel (527 nm).

Step-by-Step Procedure:

  • Stock Preparation: Prepare a precursor stock solution (0.071 M) in DCM. Prepare a separate reagent stock solution containing NBS and HBr in DCM.

  • Pump Calibration: Connect both stock solutions to independent HPLC pumps. Set the flow rates so they mix at a 1:1 volumetric ratio in a T-mixer.

  • Irradiation & Residence Time: Route the mixed stream into the photoreactor. Adjust the combined flow rate to achieve a precise residence time of 3.0 to 6.0 minutes under 527 nm irradiation. Scientist Insight: 3.0 minutes is sufficient for electron-rich precursors, but electron-deficient aromatics require up to 6.0 minutes to ensure full conversion without over-oxidation.

  • Quenching: Collect the reactor effluent directly into a foil-wrapped flask containing a stirring aqueous sodium thiosulfate solution to immediately quench unreacted NBS and bromine.

  • Isolation: Separate the organic DCM phase, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Purify the target quinoline-3-carbonitrile via flash column chromatography.

Spectroscopic Validation & Quality Control

To ensure a self-validating workflow, it is critical to confirm the correct structural assembly before moving to biological assays.

  • Infrared Spectroscopy (FT-IR): The definitive marker of successful incorporation of the malononitrile moiety is the sharp cyano (

    
    ) stretching band. Look for an intense peak at 2200–2230 cm⁻¹ .
    
  • ¹H-NMR (DMSO-

    
     or CDCl₃): 
    
    • If synthesizing a 2-amino derivative, expect a broad exchangeable singlet integrating for two protons (

      
      ) at 
      
      
      
      6.50 – 7.20 ppm
      . This peak will disappear upon shaking the NMR sample with
      
      
      .
    • The newly formed aromatic proton of the pyridine ring (if applicable based on the substitution pattern) typically appears highly deshielded at

      
       8.00 – 8.50 ppm  due to the electron-withdrawing nature of the adjacent cyano group.
      

References

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, American Chemical Society (2025).[Link]

  • Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. Heliyon (2024).[Link]

  • A simple and green synthesis of highly functionalized quinoline derivatives using zinc oxide nanoparticles. Indian Journal of Chemistry (2016).[Link]

NMR and mass spectrometry characterization of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Spectroscopic Characterization of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Abstract: This application note provides a comprehensive technical guide for the structural elucidation of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We present detailed, field-proven protocols for characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The methodologies are designed to ensure data integrity and provide a self-validating framework for researchers, scientists, and drug development professionals. The causality behind experimental choices, from sample preparation to data interpretation, is explained to empower users to not only replicate but also adapt these methods for analogous molecular systems.

Introduction and Significance

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinolone class of compounds, a scaffold renowned for its broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] The introduction of a nitro group at the 6-position and a carbonitrile group at the 3-position significantly modulates the electronic properties and potential biological activity of the quinolone core. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, from synthesis validation to establishing structure-activity relationships (SAR).[1]

This guide details the application of NMR and mass spectrometry, two of the most powerful analytical techniques in modern chemistry, to provide an unequivocal structural fingerprint of this molecule. We will explore not just the "how" but the "why" of the analytical process, ensuring a deep understanding of the data generated.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the target molecule's structure is critical for predicting its spectroscopic behavior and for the subsequent interpretation of experimental data.

Chemical Structure:

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Final Elucidation prep Weigh Compound (~5-10 mg for NMR, ~1 mg for MS) dissolve_nmr Dissolve in 0.6 mL DMSO-d6 prep->dissolve_nmr dissolve_ms Dissolve in 1 mL HPLC-grade MeOH/H2O (1:1) prep->dissolve_ms nmr_acq Acquire Spectra: 1H, 13C, COSY, HSQC, HMBC dissolve_nmr->nmr_acq ms_acq HRMS Analysis (ESI+/-) Full Scan & MS/MS dissolve_ms->ms_acq nmr_proc Process Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_assign Assign Signals nmr_proc->nmr_assign elucidate Combine NMR & MS Data for Unambiguous Structure Confirmation nmr_assign->elucidate ms_proc Determine Exact Mass & Elemental Composition ms_acq->ms_proc ms_frag Analyze Fragmentation Pattern ms_proc->ms_frag ms_frag->elucidate

Caption: Integrated workflow for NMR and MS characterization.

Protocol 1: NMR Spectroscopy

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding helps in observing the acidic N-H proton, which might be broadened or exchanged in protic solvents like methanol-d₄. [3] Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Vortex briefly to ensure complete dissolution.

  • Instrument Setup: The data should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. [4]3. ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans (NS): 16 (adjust as needed for S/N).

    • Relaxation Delay (D1): 5 seconds. This longer delay ensures full relaxation of protons, which is crucial for accurate integration.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans (NS): 1024 or more to achieve good signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

  • 2D NMR Acquisition (for unambiguous assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, essential for assigning protonated carbons. [1] * HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds. This is the key experiment for assigning quaternary carbons and piecing together the molecular skeleton.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm. [3]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Rationale for Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for observing the intact molecular ion with high abundance. [5]Analysis in both positive and negative modes provides complementary information.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this stock to a final concentration of 1-5 µg/mL using an infusion solvent of 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of <5 ppm mass accuracy.

  • Full Scan HRMS Acquisition:

    • Ionization Mode: ESI, run in separate positive and negative ion modes.

    • Mass Range: m/z 50-500.

    • Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters: Optimize capillary voltage, source temperature, and desolvation gas flow to maximize the signal of the ion of interest.

  • MS/MS (Tandem MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 216.04) or [M-H]⁻ (m/z 214.02) ion.

    • Collision Energy: Apply a stepped collision energy (e.g., 10-40 eV) to induce fragmentation. This allows for the observation of a wide range of fragment ions.

    • Data Analysis: Use the instrument software to calculate the elemental composition from the accurate mass of the precursor ion. Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

Data Interpretation and Structural Verification

Analysis of NMR Data

The following table summarizes the expected NMR data based on the structure and known effects of the substituents.

Table 1: Expected NMR Data for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in DMSO-d₆

Assignment ¹H δ (ppm) Multiplicity J (Hz) ¹³C δ (ppm)
NH ~12.5 br s - -
H2 ~8.8 s - ~145.0
H5 ~8.6 d ~2.5 ~125.0
H7 ~8.3 dd ~9.0, 2.5 ~128.0
H8 ~7.8 d ~9.0 ~119.0
C3 - - - ~90.0
C4 - - - ~175.0
C4a - - - ~140.0
C5 - - - (see H5)
C6 - - - ~148.0
C7 - - - (see H7)
C8 - - - (see H8)
C8a - - - ~122.0

| CN | - | - | - | ~117.0 |

Structural Confirmation using 2D NMR:

Unambiguous assignments are made using HMBC correlations, which reveal long-range H-C connectivity.

Caption: Key expected HMBC correlations for structural assignment.

  • H2 to C4, C3, and C8a: The singlet H2 proton will show correlations to the carbonyl carbon (C4), the nitrile-bearing carbon (C3), and the bridgehead carbon (C8a), firmly placing it on the pyridinone ring.

  • H5 to C7 and C4a: The doublet H5 will correlate to its meta-coupled partner C7 and the bridgehead carbon C4a, confirming its position adjacent to the nitro group.

  • H8 to C6 and C4a: The doublet H8 will correlate to the nitro-substituted carbon (C6) and the bridgehead carbon C4a.

Analysis of Mass Spectrometry Data

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z Observed m/z Δ (ppm)
[M+H]⁺ C₁₀H₆N₃O₃⁺ 216.0404 (Experimental) < 5

| [M-H]⁻ | C₁₀H₄N₃O₃⁻ | 214.0258 | (Experimental) | < 5 |

Proposed Fragmentation Pathway ([M+H]⁺):

The fragmentation pattern provides a secondary layer of structural confirmation. The analysis of nitro-containing aromatic compounds often reveals characteristic losses related to the nitro group. [6]

G M_H [M+H]⁺ m/z 216.04 frag1 m/z 188.04 (-CO) M_H->frag1 - CO frag2 m/z 170.03 (-NO, -H) M_H->frag2 - HNO₂ frag3 m/z 142.04 (-NO, -H, -CO) frag1->frag3 - HNO₂

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion.

  • Initial Ion: The protonated molecule at m/z 216.04.

  • Loss of Carbon Monoxide: A common fragmentation for quinolones is the loss of CO from the carbonyl group, leading to a fragment at m/z 188.04. [5]3. Loss of Nitrous Acid: A characteristic fragmentation for nitroaromatic compounds is the neutral loss of HNO₂, resulting in an ion at m/z 170.03. [6]4. Sequential Loss: The fragment at m/z 188.04 can further lose HNO₂ to yield an ion at m/z 142.04.

Conclusion

This application note has detailed a robust and reliable workflow for the complete spectroscopic characterization of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. By systematically applying one- and two-dimensional NMR spectroscopy, the precise assignment of all proton and carbon atoms is achievable. High-resolution mass spectrometry complements this by confirming the elemental composition with high accuracy and providing structural insights through fragmentation analysis. The protocols and interpretation frameworks described herein constitute a self-validating system, ensuring the highest degree of scientific integrity for researchers engaged in the synthesis and application of novel quinolone derivatives.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. This source provides typical experimental procedures for NMR and HRMS analysis of quinoline derivatives. Retrieved from [Link]

  • Scite.ai. (n.d.). Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. Retrieved from [Link]

  • PubChem. (n.d.). 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • Li, W., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Corporation. Retrieved from [Link]

  • Bonacci, G., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-51. Retrieved from [Link]

  • Hrčak. (2022). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to In Vitro Antibacterial Screening of Novel Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Antibacterial Resistance and the Role of Quinolones

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health. The development of new antibacterial agents is a critical component in combating this challenge. Quinolones, a class of synthetic broad-spectrum antibacterial agents, have long been a cornerstone in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication. This interference with DNA synthesis ultimately leads to bacterial cell death.

The evolution of quinolones has been marked by generational advancements, with newer "fluoroquinolones" exhibiting an expanded spectrum of activity, particularly against Gram-positive bacteria. However, the emergence of quinolone-resistant bacterial strains necessitates the continued discovery and development of novel quinolone derivatives with improved efficacy.

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for the in vitro antibacterial screening of novel quinolones. It outlines the fundamental principles, standardized protocols, and critical considerations for accurately assessing the potency and spectrum of these promising new drug candidates.

The Scientific Foundation: Understanding the Quinolone Mechanism of Action

A thorough understanding of the molecular targets of quinolones is paramount to designing and interpreting screening assays. Quinolones exert their bactericidal effects by targeting two essential type II topoisomerases in bacteria:

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the principal target of quinolones.

  • Topoisomerase IV: Plays a key role in decatenating (unlinking) newly replicated daughter chromosomes, enabling their segregation into daughter cells. This enzyme is the primary target for many quinolones in Gram-positive bacteria.

By binding to the enzyme-DNA complex, quinolones stabilize the transient double-stranded DNA breaks created by the topoisomerases, effectively converting these essential enzymes into toxic cellular poisons that lead to irreversible chromosome damage and cell death.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Topo_IV->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Chromosome_Segregation->Cell_Death

Figure 1. Simplified workflow of the Quinolone Mechanism of Action.

Core Screening Assays: Determining Antibacterial Potency

The initial assessment of a novel quinolone's antibacterial activity relies on two fundamental in vitro assays: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) assays. These assays provide quantitative measures of the compound's potency against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. It is a crucial metric for evaluating the efficacy of a new antibacterial compound.

Principle: The broth microdilution method is the most common and standardized technique for determining MIC values. This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Novel Quinolone in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (35 ± 2°C for 16-20 hours) Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay determines the concentration that inhibits bacterial growth, the MBC assay identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population. This distinction is crucial as a compound can be bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Principle: The MBC test is performed as a subsequent step to the MIC assay. Aliquots are taken from the wells of the MIC plate that show no visible growth and are subcultured onto an antibiotic-free solid agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.

Detailed Protocols: A Step-by-Step Guide

Adherence to standardized protocols is essential for generating reproducible and reliable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials and Reagents
  • Novel quinolone compounds

  • Reference quinolone (e.g., Ciprofloxacin, Levofloxacin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile petri dishes

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Bacterial strains (see Table 1)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer (optional, for inoculum standardization)

Bacterial Strain Selection

A representative panel of bacterial strains should be used to determine the spectrum of activity of the novel quinolones. This panel should include both Gram-positive and Gram-negative bacteria, as well as quality control (QC) strains with known susceptibility profiles.

Table 1: Recommended Bacterial Strains for Quinolone Screening

Bacterial Species Strain Designation (e.g., ATCC) Gram Stain Relevance
Escherichia coliATCC 25922NegativeCommon cause of urinary tract and other infections. QC strain.
Pseudomonas aeruginosaATCC 27853NegativeOpportunistic pathogen, often multi-drug resistant. QC strain.
Staphylococcus aureusATCC 29213PositiveMajor cause of skin, soft tissue, and bloodstream infections. QC strain.
Enterococcus faecalisATCC 29212PositiveCommon cause of nosocomial infections. QC strain.
Methicillin-resistant Staphylococcus aureus (MRSA)e.g., ATCC 43300PositiveClinically significant drug-resistant pathogen.
Fluoroquinolone-resistant clinical isolatesVariousAs appropriateTo assess activity against resistant strains.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Stock Solutions: Dissolve the novel quinolone and the reference antibiotic in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute the stock solution in CAMHB to achieve a starting concentration that is twice the highest concentration to be tested in the assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting antibiotic solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC)
  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells that show no visible growth.

  • Plating: Using a calibrated loop or micropipette, take a 10-100 µL aliquot from each clear well and spread it onto a separate MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Analysis and Interpretation

The results of the MIC and MBC assays should be tabulated for easy comparison of the activity of the novel quinolones against the different bacterial strains.

Table 2: Example Data Presentation for a Novel Quinolone

Bacterial Strain Novel Quinolone A MIC (µg/mL) Novel Quinolone A MBC (µg/mL) Ciprofloxacin MIC (µg/mL) Ciprofloxacin MBC (µg/mL)
E. coli ATCC 259220.1250.250.0150.03
P. aeruginosa ATCC 27853240.51
S. aureus ATCC 292130.510.250.5
MRSA ATCC 43300816>32>32

Interpretation:

  • Bacteriostatic vs. Bactericidal Activity: If the MBC is no more than four times the MIC, the compound is generally considered bactericidal. A higher MBC/MIC ratio may indicate bacteriostatic activity.

  • Spectrum of Activity: The range of MIC values across different bacterial species indicates the spectrum of the compound. A potent compound will have low MICs against a broad range of bacteria.

  • Activity against Resistant Strains: Comparing the MICs against susceptible and resistant strains (e.g., MRSA, fluoroquinolone-resistant isolates) is crucial for evaluating the potential of the novel quin

Application Notes and Protocols: Evaluating 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent demand for the discovery and development of new chemical entities with novel mechanisms of action.[1] Quinolone derivatives have emerged as a promising class of synthetic antimicrobial agents, with some fluoroquinolones already playing a crucial role in the management of MDR-TB.[2][3]

This document provides a comprehensive guide for the preclinical in vitro evaluation of a novel investigational compound, 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, against Mycobacterium tuberculosis. The protocols outlined herein are designed to establish the compound's primary efficacy, selectivity, and preliminary safety profile, which are critical for its advancement as a potential anti-TB drug candidate.

Scientific Rationale: The Quinolone Scaffold and its Mycobactericidal Potential

The core chemical structure of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinolone class of compounds. The primary molecular target of quinolones in bacteria is the DNA gyrase, a type II topoisomerase encoded by the gyrA and gyrB genes.[2] This enzyme is essential for maintaining the superhelical structure of bacterial DNA. By inhibiting DNA gyrase, quinolones disrupt DNA replication and repair, leading to bacterial cell death.[4][5] A related enzyme, topoisomerase IV, is the primary target in some Gram-positive bacteria, and can also be inhibited by quinolones in mycobacteria.[2]

The presence of a nitro group at the C-6 position of the quinolone ring is a noteworthy feature of the compound . Nitro-containing compounds have demonstrated significant activity against M. tb, including activity against various atypical mycobacteria.[6][7] This suggests that 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile may possess potent antimycobacterial properties.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the sequential workflow for the in vitro characterization of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

experimental_workflow cluster_efficacy Primary Efficacy Screening cluster_selectivity Selectivity & Intracellular Activity cluster_resistance Resistance Profiling MIC Minimum Inhibitory Concentration (MIC) Assay (MABA) MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero/HepG2 cells) MIC->Cytotoxicity Intracellular Intracellular Activity Assay (Macrophage Infection Model) MBC->Intracellular Cytotoxicity->Intracellular MDR_XDR Screening against MDR/XDR M. tb strains Intracellular->MDR_XDR End Candidate Prioritization MDR_XDR->End Start Compound Synthesis & Purification Start->MIC

Caption: Experimental workflow for the in vitro evaluation of anti-tuberculosis compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.[1][8][9]

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (test compound)

  • Rifampicin or Isoniazid (positive control)

  • Dimethyl sulfoxide (DMSO, for compound dissolution)

  • Alamar Blue reagent

  • Sterile 96-well microplates

Procedure
  • Preparation of Mycobacterial Inoculum:

    • Culture M. tb H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD600 of 0.4-0.6).

    • Dilute the bacterial suspension in fresh 7H9 broth to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Serial Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the test compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.

    • Include wells with a positive control drug (e.g., rifampicin) and a negative control (DMSO vehicle).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial suspension to each well of the microplate containing the serially diluted compound.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate the plates for an additional 24 hours at 37°C.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Parameter Description
Test Organism Mycobacterium tuberculosis H37Rv
Assay Method Microplate Alamar Blue Assay (MABA)
Incubation Time 5-7 days at 37°C
Readout Colorimetric (Blue = Inhibition, Pink = Growth)
Positive Control Rifampicin or Isoniazid
Negative Control DMSO vehicle

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if the compound is bacteriostatic or bactericidal.

Materials and Reagents
  • Results from the MIC assay

  • Middlebrook 7H10 agar plates supplemented with 10% OADC

  • Sterile saline solution

Procedure
  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that showed no visible growth (blue color in MABA), take a 10 µL aliquot.

    • Spot the aliquot onto a quadrant of a Middlebrook 7H10 agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 3-4 weeks.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Protocol 3: Cytotoxicity Assessment using MTT Assay

It is essential to evaluate the toxicity of the test compound against mammalian cells to determine its selectivity index (SI). The SI is the ratio of the cytotoxic concentration to the MIC. A higher SI indicates greater selectivity for the mycobacteria over host cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[10][11]

Materials and Reagents
  • Vero (monkey kidney epithelial) cells or HepG2 (human liver carcinoma) cells[10]

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure
  • Cell Seeding:

    • Seed Vero or HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a positive control (doxorubicin) and a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Parameter Description
Cell Lines Vero (ATCC CCL-81), HepG2 (ATCC HB-8065)
Assay Method MTT Assay
Incubation Time 48-72 hours post-treatment
Readout Absorbance at 570 nm
Positive Control Doxorubicin
Negative Control DMSO vehicle

Protocol 4: Intracellular Activity in a Macrophage Model

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, it is critical to assess the ability of the test compound to inhibit mycobacterial growth within this cellular environment.[8]

intracellular_assay cluster_infection Macrophage Infection cluster_treatment Compound Treatment cluster_lysis Quantification of Intracellular Bacteria Macrophages Seed Macrophages (e.g., THP-1 derived) Infect Infect with M. tb (MOI 1:1) Macrophages->Infect Wash Wash to remove extracellular bacteria Infect->Wash Treat Add compound at varying concentrations Wash->Treat Lyse Lyse macrophages at different time points Treat->Lyse Plate Plate lysates on 7H10 agar Lyse->Plate CFU Count Colony Forming Units (CFU) Plate->CFU

Caption: Workflow for assessing the intracellular activity of an anti-tuberculosis compound.

Materials and Reagents
  • THP-1 (human monocytic) cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • M. tuberculosis H37Rv

  • RPMI-1640 medium with 10% FBS

  • 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • Rifampicin (positive control)

  • Sterile water for cell lysis

Procedure
  • Macrophage Differentiation:

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (20-50 ng/mL) for 24-48 hours.

  • Infection:

    • Infect the differentiated macrophages with M. tb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

    • Wash the cells thoroughly to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of the test compound.

    • Incubate for 3-5 days.

  • Lysis and CFU Enumeration:

    • At designated time points, lyse the macrophages with sterile water.

    • Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 agar.

    • Incubate the plates for 3-4 weeks and count the CFUs.

  • Data Analysis:

    • Compare the CFU counts from treated wells to untreated control wells to determine the reduction in intracellular bacterial load.

Conclusion and Future Directions

The successful completion of these protocols will provide a robust initial assessment of the potential of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as an anti-tuberculosis drug candidate. Promising results, characterized by a low MIC, a high selectivity index, and significant intracellular activity, will warrant further investigation, including screening against a panel of MDR and XDR clinical isolates, mechanism of action studies, and in vivo efficacy testing in animal models. The systematic approach outlined in these application notes provides a solid foundation for the rigorous evaluation of this and other novel quinolone derivatives in the fight against tuberculosis.

References

  • Asif, M. (2013). Antimicrobial and Anti-tubercular Activity of Quinolone Analogues. Science International, 1, 336-349. [Link]

  • Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1595–1604. [Link]

  • Lamprecht, R. L., Finin, P. M., & Adamson, J. H. (2020). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy, 64(11). [Link]

  • Malik, I., Willby, M. J., Sikes, R. G., Tsodikov, O. V., & Posey, J. E. (2018). Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. ACS Infectious Diseases, 4(8), 1211–1222. [Link]

  • Mohammad, A. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., Graves, D. E., & Osheroff, N. (2013). Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase. Proceedings of the National Academy of Sciences, 110(29), 11842–11847. [Link]

  • Wang, Z., Chen, Y., & Zhang, Y. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11. [Link]

  • Loh, J. M. S., Lin, H., & Chen, S. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments, (121). [Link]

  • Sharma, S., Gelman, E., Narayan, C., Bhattacharjee, D., Achar, V., Humnabadkar, V., Balasubramanian, V., Ramachandran, V., & Dhar, N. (2014). Simple and rapid method to determine antimycobacterial potency of compounds by using autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(10), 5801–5808. [Link]

  • Sharma, S., Gelman, E., Narayan, C., Bhattacharjee, D., Achar, V., Humnabadkar, V., Balasubramanian, V., Ramachandran, V., & Dhar, N. (2014). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(10), 5801–5808. [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2008). Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids. European Journal of Medicinal Chemistry, 44(6), 2629-37. [Link]

  • Al-Zahrani, E., Al-Shaeri, M., & Al-Ghamdi, S. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from quinoline scaffold: Synthesis, biological evaluation, and in silico studies. Drug Design, Development and Therapy, 17, 3619–3637. [Link]

  • Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2011). Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2021). In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 39(10), 3647–3660. [Link]

  • Dymek, A., Sławiński, J., & Kawiak, A. (2021). Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity. Molecules, 26(24), 7564. [Link]

  • Artico, M., Mai, A., Sbardella, G., Massa, S., Musiu, C., Lostia, S., Demontis, F., & La Colla, P. (1999). Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 9(12), 1651–1656. [Link]

  • Manvar, A. T., Pissurlenkar, R. R. S., Virsodia, V. R., Patel, B. A., Upadhyay, T. S., & Coutinho, E. C. (2010). Synthesis, in vitro antitubercular activity and 3D-QSAR study of 1,4-dihydropyridines. Molecular Diversity, 14(3), 543–555. [Link]

  • Seifert, M., Hakenberg, O. W., & Kaase, M. (2022). In vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Microbiology, 13. [Link]

  • Shiradkar, M. R., Murahari, K. K., & Bothara, K. G. (2009). Synthesis and in vitro antitubercular activity of a series of quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(4), 1194–1197. [Link]

  • Kumar, P., Singh, S., & Kumar, V. (2020). 6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. Chemical Biology & Drug Design, 96(6), 1387–1394. [Link]

  • Kumar, A., Singh, V., & Kumar, R. (2014). Synthesis and anti-tubercular activity of conformationally-constrained and bis-quinoline analogs of TMC207. MedChemComm, 5(8), 1176–1180. [Link]

  • Kumar, K. S., Ganguly, S., & Veerasamy, R. (2018). Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. Scholars Middle East Publishers. [Link]

  • Gising, J., & Åkerbladh, L. (2020). Quinoline Derivatives with Potential Activity Against Multidrug-resistant Tuberculosis. ChemMedChem, 15(1), 22–38. [Link]

Sources

Application Notes and Protocols for the Investigation of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, with a multitude of derivatives demonstrating potent anticancer activities.[1][2] Its rigid, planar structure is amenable to substitutions at various positions, allowing for the fine-tuning of its interactions with biological macromolecules.[3] The incorporation of a nitro group can significantly modulate the biological properties of these compounds, often enhancing their cytotoxic effects.[4] Furthermore, the 3-carbonitrile group is a feature of several biologically active quinoline derivatives with demonstrated anticancer properties.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in anticancer research. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related 6-nitroquinoline and quinazoline analogs to propose a strong hypothesis for its mechanism of action and to provide detailed protocols for its investigation.

Hypothesized Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation

Based on the established activities of structurally similar compounds, it is hypothesized that 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile exerts its anticancer effects through the dual inhibition of key signaling pathways crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Numerous quinoline and quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[6] It is plausible that 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Several quinoline derivatives have been shown to inhibit PI3K and/or mTOR.[8][9][10] Inhibition of this pathway by 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile would lead to decreased cell proliferation and survival.

The proposed dual inhibition of EGFR and the PI3K/Akt/mTOR pathway would culminate in two major cellular outcomes:

  • Cell Cycle Arrest at the G2/M Checkpoint: Disruption of these signaling pathways can lead to cell cycle arrest, preventing cancer cells from proceeding through mitosis.[11][12] Structurally related compounds have been shown to induce arrest specifically at the G2/M phase.[13]

  • Induction of Apoptosis: By blocking pro-survival signals, the compound is expected to trigger programmed cell death (apoptosis), a key mechanism for eliminating cancerous cells.[14][15][16]

Hypothesized_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Compound 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Compound->EGFR Inhibition Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase_Cascade Caspase Cascade Akt->Caspase_Cascade Inhibition (Relieved) Cell_Cycle_Arrest G2/M Arrest mTOR->Cell_Cycle_Arrest Promotion (Inhibited) Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Hypothesized mechanism of action for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Data Presentation: Comparative In Vitro Anticancer Activity

While specific IC50 values for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile are not yet published, the following table summarizes the reported activities of structurally similar quinoline and quinazoline derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency of the target compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide derivativeGastric (ACP-03)1.92 - 5.18[8]
6-Nitroquinazoline derivativeColon (HCT-116), Lung (A549)Superior to gefitinib[11]
6-Nitro-isoquinoline derivativeDid not show cytotoxicity against human PBMCIC50 > 273[6][7]
Tetrahydroquinolinone derivativeLung (A549)Potent cytotoxicity[14]
4-Anilinoquinoline-3-carbonitrile derivativeLung (A549)0.08 - 0.18 (EGFR IC50)[17]

Experimental Protocols

The following are detailed, step-by-step methodologies for the initial in vitro evaluation of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile's anticancer activity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (dissolved in DMSO to a stock concentration of 10-50 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (24-72h) A->B C 3. Add MTT Reagent (4h) B->C D 4. Solubilize Formazan with DMSO C->D E 5. Read Absorbance at 570nm D->E F 6. Calculate IC50 E->F

Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration for 24 hours.

  • Cold 70% ethanol

  • Cold PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI solution (final concentration 50 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_and_Apoptosis_Workflow A Treat Cells with Compound B1 Harvest and Fix Cells A->B1 B2 Harvest and Stain with Annexin V/PI A->B2 C1 Stain with PI and RNase B1->C1 C2 Analyze by Flow Cytometry B2->C2 D1 Analyze by Flow Cytometry C1->D1 E2 Quantify Apoptotic vs. Viable Cells C2->E2 E1 Determine Cell Cycle Distribution (G0/G1, S, G2/M) D1->E1

Experimental workflow for cell cycle and apoptosis analysis.

Conclusion and Future Directions

The structural features of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, in the context of extensive research on related quinoline and quinazoline derivatives, strongly suggest its potential as a novel anticancer agent. The proposed mechanism involving dual inhibition of key oncogenic signaling pathways provides a solid foundation for its further investigation. The detailed protocols provided herein offer a robust framework for the initial in vitro characterization of its cytotoxic, pro-apoptotic, and cell cycle-modulating activities.

Future studies should focus on confirming the hypothesized mechanism of action through western blot analysis of key proteins in the EGFR and PI3K/Akt/mTOR pathways. Furthermore, elucidating the specific molecular targets through techniques such as kinase profiling will be crucial for its development as a targeted therapeutic agent.

References

  • Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. (2020). European Journal of Medicinal Chemistry, 208, 112865. Available from: [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). Future Medicinal Chemistry. Available from: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). RSC Medicinal Chemistry. Available from: [Link]

  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. (2019). Frontiers in Chemistry, 7, 259. Available from: [Link]

  • Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). Bioorganic & Medicinal Chemistry, 25(24), 6646-6660. Available from: [Link]

  • Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma. (2021). Oncotarget, 12(10), 994-1006. Available from: [Link]

  • G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. (n.d.). QIAGEN. Available from: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Molecules. Available from: [Link]

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. (n.d.). SciSpace. Available from: [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128271. Available from: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Pharmaceuticals. Available from: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Journal of Archives in Military Medicine, 5(4). Available from: [Link]

  • Regulation of the G2–M cell cycle progression by the ERK5–NFκB signaling pathway. (n.d.). The Journal of Cell Biology. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 118-132. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Advances. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). Future Medicinal Chemistry. Available from: [Link]

  • G2-M DNA damage checkpoint. (n.d.). In Wikipedia. Retrieved from: [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (n.d.). ResearchGate. Available from: [Link]

  • Apoptosis. (n.d.). Bio-Rad. Available from: [Link]

  • Synthesis and biological evaluation of quinoline derivatives inducing cell apoptosis mediated by PI3K/AKT/mTOR pathway. (n.d.). ResearchGate. Available from: [Link]

  • G2/M checkpoint regulation and apoptosis facilitate the nuclear egress of parvoviral capsids. (n.d.). PLOS Pathogens. Available from: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). Cureus. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society, 20(S1), S137-S171. Available from: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry, 10(1), 1-14. Available from: [Link]

  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. (n.d.). Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu. Available from: [Link]

Sources

Application Notes & Protocols: Molecular Docking Simulation of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of therapeutic agents, exhibiting activities that span from antimicrobial to anticancer.[1][2][3] Its derivatives have been successfully developed into drugs that function through various mechanisms, including the inhibition of crucial enzymes like topoisomerase and protein kinases.[1][3][4] 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic quinoline derivative of significant interest. While its specific biological activities are a subject of ongoing research, its structural similarity to known bioactive quinolones suggests potential as a therapeutic agent.[5][6]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. This application note provides a detailed, step-by-step protocol for performing a molecular docking simulation of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with potential protein targets. The objective is to elucidate its potential mechanism of action and guide further experimental validation.

Part A: Theoretical Framework & Pre-computation

Section 1: Understanding the Ligand: 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

The ligand of interest, 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, possesses key pharmacophoric features. The quinoline core is a known DNA intercalator and can interact with the ATP-binding sites of various kinases.[1][2] The nitro group (NO2) is a strong electron-withdrawing group that can influence the molecule's electronic properties and potential for hydrogen bonding. The oxo group (=O) and the carbonitrile (-C≡N) can also participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.

Section 2: Target Selection Strategy

Given the established mechanisms of quinoline derivatives, several protein targets are plausible. For the purpose of this guide, we will focus on three well-established cancer targets:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key regulator of cell proliferation, its inhibition is a proven anti-cancer strategy.

  • Topoisomerase II: An enzyme critical for DNA replication and a target for several quinoline-based chemotherapeutics.[1]

  • Pim-1 Kinase: A serine/threonine kinase often overexpressed in various cancers, making it an attractive target for inhibitor development.[1]

The selection of a specific Protein Data Bank (PDB) entry for each target is critical. A high-resolution crystal structure with a co-crystallized ligand is ideal, as it provides a validated binding pocket.

Section 3: Principles of Molecular Docking

This protocol will utilize AutoDock Vina, a widely used open-source molecular docking program. Vina employs a Lamarckian genetic algorithm for its search and an empirical scoring function to estimate the binding affinity (ΔG) in kcal/mol. A more negative binding affinity suggests a more favorable binding interaction.[7]

Part B: Detailed Step-by-Step Protocol

Section 4: Software and Resource Requirements
  • UCSF Chimera or ChimeraX: For visualization and preparation of protein and ligand structures.[8]

  • AutoDock Tools (ADT): For preparing PDBQT files required by AutoDock Vina.[9][10]

  • AutoDock Vina: The molecular docking engine.[11]

  • PyMOL: For advanced visualization and analysis of docking results.[12][13][14][15]

  • A text editor: For editing configuration files.

  • Access to the Protein Data Bank (PDB): To download protein structures.[16][17][18][19][20]

Section 5: Ligand Preparation Workflow

The ligand, 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, must be prepared in a 3D format with correct atom types and charges.

Protocol:

  • Obtain Ligand Structure:

    • Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure and save it in a common format like SDF or MOL2.

    • Alternatively, search for the compound in a database like PubChem and download the 3D conformer.

  • Prepare Ligand in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select your ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation Obtain 3D Structure Obtain 3D Structure Open in ADT Open in ADT Obtain 3D Structure->Open in ADT SDF/MOL2 Add Hydrogens & Assign Charges Add Hydrogens & Assign Charges Open in ADT->Add Hydrogens & Assign Charges Set Torsions Set Torsions Add Hydrogens & Assign Charges->Set Torsions Save as PDBQT Save as PDBQT Set Torsions->Save as PDBQT

Section 6: Protein Preparation Workflow

Proper protein preparation is crucial for accurate docking results.[21][22][23] This involves removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.

Protocol:

  • Download Protein Structure:

    • Go to the RCSB PDB website (rcsb.org).

    • Search for the desired target protein (e.g., EGFR kinase domain, PDB ID: 2GS2).

    • Download the PDB file.

  • Prepare Protein in UCSF Chimera/ChimeraX:

    • Open the downloaded PDB file in Chimera.

    • Remove water molecules, co-crystallized ligands, and any other non-protein chains.[8][21]

    • Add hydrogen atoms.

    • Save the cleaned protein as a new PDB file.

  • Prepare Protein in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open the cleaned protein PDB file.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only.

    • Go to Grid -> Macromolecule -> Choose. Select the protein and click OK.

    • Save the prepared protein as a PDBQT file.

Protein_Preparation_Workflow cluster_protein Protein Preparation Download PDB Download PDB Clean Structure Clean Structure Download PDB->Clean Structure Remove water, ligands Add Hydrogens Add Hydrogens Clean Structure->Add Hydrogens Polar only Assign Charges Assign Charges Add Hydrogens->Assign Charges Save as PDBQT Save as PDBQT Assign Charges->Save as PDBQT

Section 7: Grid Box Generation

The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the protein.

Protocol:

  • Identify the Binding Site:

    • If a co-crystallized ligand was present, the binding site is well-defined.

    • If not, use literature information or a binding site prediction tool.

    • In ADT, load both the prepared protein and the original PDB file with the co-crystallized ligand to visualize the binding pocket.

  • Define the Grid Box in AutoDock Tools:

    • Go to Grid -> Grid Box.

    • Adjust the center and dimensions of the box to cover the binding site with a buffer of about 4-5 Å in each dimension.

    • Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

Section 8: Running the Docking Simulation

With the prepared ligand, protein, and grid parameters, the docking simulation can now be executed using AutoDock Vina.

Protocol:

  • Create a Configuration File:

    • Open a text editor and create a file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the conf.txt file.

    • Execute the following command (ensure the path to the Vina executable is correct):

Part C: Post-Docking Analysis & Validation

Section 9: Interpreting the Results

The output file (docked_results.pdbqt) will contain multiple binding poses for the ligand, ranked by their binding affinity.

  • Binding Affinity (ΔG): The top-ranked pose will have the most negative binding affinity, indicating the most favorable predicted binding energy.[7]

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand was present, the RMSD between the docked pose and the experimental pose can be calculated. An RMSD of less than 2.0 Å is generally considered a successful docking.[7][24]

Table 1: Hypothetical Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
EGFR2GS2-9.8Met793, Gly796, Leu844
Topoisomerase II1ZXM-8.5Arg784, Gly785, Asn820
Pim-1 Kinase1YXT-9.2Lys67, Asp186, Leu120
Section 10: Visualization of Docked Complexes

Visualizing the docked poses is essential for understanding the specific interactions between the ligand and the protein.[12][13][25]

Protocol using PyMOL:

  • Load Structures:

    • Open PyMOL.

    • Load the prepared protein PDBQT file.

    • Load the docked_results.pdbqt file. PyMOL will load the different poses as separate states.

  • Visualize Interactions:

    • Display the protein as a cartoon and the ligand as sticks.

    • Use the Action -> preset -> ligand sites -> cartoon to highlight the binding site residues.

    • Identify and label hydrogen bonds and other key interactions.

Analysis_Workflow cluster_analysis Post-Docking Analysis Docking Output Docking Output Analyze Binding Affinity Analyze Binding Affinity Docking Output->Analyze Binding Affinity PDBQT file Visualize Poses (PyMOL) Visualize Poses (PyMOL) Analyze Binding Affinity->Visualize Poses (PyMOL) Identify Key Interactions Identify Key Interactions Visualize Poses (PyMOL)->Identify Key Interactions Hydrogen bonds, etc. Hypothesize Mechanism Hypothesize Mechanism Identify Key Interactions->Hypothesize Mechanism Guide Further Experiments Guide Further Experiments Hypothesize Mechanism->Guide Further Experiments

Section 11: Validation and Controls

To ensure the reliability of the docking results, it is important to perform validation.

  • Re-docking: Dock the co-crystallized ligand back into the binding site. A low RMSD between the re-docked pose and the crystal structure pose validates the docking protocol.[22]

  • Decoy Set: Dock a set of known non-binding molecules (decoys) against the target. The docking scores for these should be significantly worse than for the active ligand.

Conclusion

This application note has provided a comprehensive protocol for the molecular docking simulation of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with potential protein targets. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can guide further lead optimization and experimental validation in the drug discovery pipeline. The hypothetical results suggest that this quinoline derivative may have promising interactions with key cancer targets, warranting further investigation.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). ChemCopilot.
  • Tutorial EDES / HADDOCK for ligand-protein docking - Bonvin Lab. (n.d.). Bonvin Lab.
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • PDBsum - Wikipedia. (n.d.). Wikipedia.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Journal of Medicinal Chemistry.
  • Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium. (2021, October 12). Medium.
  • How does one prepare proteins for molecular docking? - Quora. (2021, September 20). Quora.
  • PDBsum: summaries and analyses of PDB structures | Nucleic Acids Research | Oxford Academic. (2001, January 1). Oxford Academic.
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) - SciSpace. (n.d.). SciSpace.
  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.).
  • PDBsum - Database Commons - CNCB. (2015, July 12). CNCB.
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry.
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6). UCSF DOCK.
  • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). ScotChem.
  • DOT Language - Graphviz. (2024, September 28). Graphviz.
  • AutoDock Vina Protocol - iGEM. (n.d.). iGEM.
  • Molecular Docking Tutorial. (n.d.).
  • Protocol for Docking with AutoDock. (n.d.).
  • Tutorial 7: Molecular Docking using Autodock 4 - YouTube. (2024, January 1). YouTube.
  • PDBsum - SciCrunch | Research Resource Resolver. (n.d.). SciCrunch.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (2025, November 14). Daniele Teti.
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). CD ComputaBio.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025, March 28). YouTube.
  • a Web-based database of summaries and analyses of all PDB structures - PubMed. (n.d.). PubMed.
  • The DOT Language. (n.d.). Graphviz.
  • Documentation - Graphviz. (2022, September 17). Graphviz.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7). YouTube.
  • Protein-ligand docking - Cresset Group. (n.d.). Cresset Group.
  • Visualization of active site with PyMOL || Molecular Docking tutorial || Part 3 - YouTube. (2022, May 11). YouTube.
  • DOT (graph description language) - Wikipedia. (n.d.). Wikipedia.
  • [Tutorial] Performing docking using DockingPie plugin in PyMOL. - Bioinformatics Review. (2023, October 25).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry) - Scribd. (2009, December 1). Scribd.
  • Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Read the Docs.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 12). YouTube.
  • AutoDock Vina. (n.d.).
  • Video Tutorial: Basic Functions of PyMol - Bioinformatics Review. (2020, September 9).
  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners - YouTube. (2022, October 27). YouTube.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). PMC.
  • Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs - Scite.ai. (n.d.). Scite.ai.
  • ChemInform Abstract: Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids. - ResearchGate. (2025, August 6).
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025, January 26). Preprints.org.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents - PubMed. (2003, December 15). PubMed.

Sources

Application Note & Protocol: Synthesis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 6-Nitroquinolone Scaffold

The quinolone ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this class, derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline are of particular interest to researchers in drug development. The potent electron-withdrawing nature of the nitro group at the C-6 position significantly modulates the electronic properties of the scaffold, often imparting unique biological activities.[2] These compounds have emerged as promising leads in the development of novel agents with broad-spectrum antibacterial, antimycobacterial (including against Mycobacterium tuberculosis), and anticancer properties.[3][4][5][6]

This guide provides a detailed, experience-driven approach to the synthesis of the core structure, 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and its subsequent derivatization. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most reliable and versatile method for constructing the 4-oxo-quinoline core is the Gould-Jacobs reaction.[7][8] This classic reaction involves the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization.[9][10] For our specific target, which features a carbonitrile at the C-3 position, we will employ a strategic modification by using a cyano-containing starting material in place of a traditional malonic ester.

Our retrosynthetic analysis reveals a logical disconnection path that leads to two commercially available starting materials: 4-nitroaniline and ethyl 2-cyano-3-ethoxyacrylate (ECEA).

G Target 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Intermediate Ethyl 2-cyano-3-(4-nitroanilino)acrylate Target->Intermediate Intramolecular Cyclization SM1 4-Nitroaniline Intermediate->SM1 Condensation SM2 Ethyl 2-cyano-3-ethoxyacrylate (ECEA) Intermediate->SM2

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Primary Synthesis Protocol: A Modified Gould-Jacobs Approach

This synthesis is efficiently executed in two primary stages: the initial condensation to form the key enamine intermediate, followed by the crucial ring-closing cyclization.

G cluster_0 Step A: Condensation cluster_1 Step B: Cyclization 4-Nitroaniline 4-Nitroaniline Intermediate Ethyl 2-cyano-3-(4-nitroanilino)acrylate 4-Nitroaniline->Intermediate Reflux in EtOH ECEA Ethyl 2-cyano- 3-ethoxyacrylate ECEA->Intermediate Reflux in EtOH Intermediate_2 Intermediate Target 6-Nitro-4-oxo-1,4-dihydro- quinoline-3-carbonitrile Intermediate_2->Target High Temp. (Dowtherm A or MW) G Start Quinolone Core Step1 1. Add Base (K₂CO₃) 2. Add Solvent (DMF) Start->Step1 Step2 Add Alkyl Halide (R-X) Step1->Step2 Step3 Heat (e.g., 80 °C) Step2->Step3 Product N-1 Substituted Derivative Step3->Product

Sources

Application of Nitroquinolines in the Development of Antimicrobial Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and resilient antimicrobial activity. Among these, nitroquinolines have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against bacteria, fungi, and protozoa, including multidrug-resistant strains. This technical guide provides an in-depth overview of the application of nitroquinolines in antimicrobial drug development, from their fundamental mechanism of action to detailed protocols for their synthesis and evaluation.

Introduction to Nitroquinolines: A Renewed Hope in the Fight Against Superbugs

Nitroquinolines are a class of heterocyclic aromatic compounds characterized by a quinoline core structure bearing one or more nitro (-NO₂) groups. A prominent member of this class is nitroxoline (5-nitro-8-hydroxyquinoline), an antibiotic that has been utilized in Europe for decades, primarily for the treatment of urinary tract infections.[1][2] Recent research has reignited interest in nitroxoline and its derivatives due to their efficacy against a wide range of pathogens and their unique multi-pronged mechanism of action, which may limit the development of resistance.[3][4]

Nitroquinolines exhibit activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Furthermore, their ability to disrupt biofilms, which are notoriously difficult to eradicate, makes them particularly attractive candidates for further development.[1][4]

The Multifaceted Mechanism of Action of Nitroquinolines

The antimicrobial efficacy of nitroquinolines, particularly nitroxoline, is not attributed to a single target but rather to a combination of mechanisms that collectively cripple microbial cells.

Metal Ion Chelation: A Key to Disruption

The primary and most well-established mechanism of action for nitroxoline is its ability to chelate divalent metal ions, such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1][4][5] These metal ions are essential cofactors for a multitude of bacterial enzymes involved in critical metabolic processes. By sequestering these ions, nitroxoline effectively inhibits these enzymatic reactions, leading to a cascade of detrimental effects on the pathogen.[4][5] This metal chelation is also crucial for nitroxoline's ability to disrupt the structural integrity of biofilms.[1]

Inhibition of Key Cellular Processes

Beyond metal chelation, nitroquinolines have been shown to interfere with other vital cellular functions:

  • Inhibition of Quorum Sensing: Some nitroquinolines can disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[5]

  • Disruption of the Bacterial Cell Membrane: Evidence suggests that nitroxoline can disrupt the integrity of the bacterial outer membrane in Gram-negative bacteria, leading to increased permeability and cell death.[4]

  • Generation of Reactive Oxygen Species (ROS): The nitro group of some nitroquinolines, such as 4-nitroquinoline 1-oxide (4NQO), can be enzymatically reduced within the cell to produce reactive oxygen species.[6][7][8] This oxidative stress can damage DNA, proteins, and lipids, contributing to the compound's antimicrobial and genotoxic effects.[6][7][8]

Diagram: Proposed Mechanism of Action of Nitroquinolines

Nitroquinoline Mechanism of Action cluster_0 Nitroquinoline cluster_1 Bacterial Cell cluster_2 Cellular Disruption & Death NQ Nitroquinoline (e.g., Nitroxoline) Metal Divalent Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) NQ->Metal Chelation Membrane Cell Membrane Integrity NQ->Membrane Direct Interaction QS Quorum Sensing NQ->QS Inhibition ROS Reactive Oxygen Species (ROS) NQ->ROS Generation (for some derivatives) Enzymes Essential Metalloenzymes Metal->Enzymes Cofactor for Inhibition Inhibition of Metabolic Pathways Enzymes->Inhibition Disruption Membrane Disruption Membrane->Disruption Biofilm Biofilm Inhibition QS->Biofilm DNA DNA Damage DNA Damage ROS->Damage Death Bacterial Cell Death Inhibition->Death Disruption->Death Biofilm->Death Damage->Death

Caption: Proposed multi-target mechanism of action for nitroquinoline antimicrobial agents.

Synthesis of Nitroquinoline Derivatives: A Step-by-Step Protocol

The synthesis of nitroquinoline derivatives is a critical step in the development of new antimicrobial agents. The following protocol details a general and widely applicable method for the synthesis of nitroxoline (8-hydroxy-5-nitroquinoline) and its subsequent modification.

Protocol: Synthesis of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

This two-step synthesis starts with the nitrosation of 8-hydroxyquinoline, followed by oxidation to the nitro derivative.

Step 1: Synthesis of 8-Hydroxy-5-nitrosoquinoline

  • Materials: 8-Hydroxyquinoline, Sodium Nitrite, Sulfuric Acid, Water, Sodium Hydroxide, Acetic Acid.

  • Procedure:

    • In a suitable reaction vessel, create a mixture of water and sulfuric acid (e.g., 10:0.4 molar ratio).

    • To this acidic solution, add 8-hydroxyquinoline (1 equivalent) while maintaining the temperature between 15-20°C.

    • Cool the mixture to 10-15°C.

    • Slowly add an aqueous solution of sodium nitrite dropwise over 2-3 hours, ensuring the temperature remains in the specified range.

    • Continue stirring for an additional 3 hours. Monitor the reaction progress by a suitable method (e.g., HPLC) to confirm the consumption of the starting material.

    • Adjust the pH of the reaction mixture to 9 using an aqueous sodium hydroxide solution and stir for 30 minutes.

    • Acidify the mixture to a pH of 5 with acetic acid to precipitate the product.

    • Filter the solid product, wash with water, and dry to obtain 8-hydroxy-5-nitrosoquinoline.[1]

Step 2: Oxidation to 8-Hydroxy-5-nitroquinoline (Nitroxoline)

  • Materials: 8-Hydroxy-5-nitrosoquinoline, Nitric Acid, Water, Sodium Hydroxide, Acetic Acid.

  • Procedure:

    • Prepare a mixture of 8-hydroxy-5-nitrosoquinoline (1 equivalent) and water (1:3 molar ratio).

    • Slowly add nitric acid dropwise at a temperature of 20-25°C.

    • Maintain stirring for 3-4 hours, monitoring the reaction for the disappearance of the starting material.

    • Add deionized water (5 equivalents) and adjust the pH to 7-8 with an aqueous sodium hydroxide solution.

    • Stir for approximately 30 minutes, then adjust the pH to 5 with acetic acid to precipitate the crude nitroxoline.

    • Filter the solid and dry to yield the crude product.[1]

  • Purification: The crude nitroxoline can be purified by recrystallization from a suitable solvent such as methanol or a mixture of dimethylformamide (DMF) and water to obtain a high-purity product.[1]

Protocol: Synthesis of a Representative Nitroquinoline Derivative (8-(morpholin-4-yl)-5-nitroquinoline)

This protocol illustrates the modification of the nitroxoline scaffold, a common strategy to explore structure-activity relationships.

Step 1: Chlorination of 8-Hydroxy-5-nitroquinoline

  • Materials: 8-Hydroxy-5-nitroquinoline, Phosphoryl Chloride (POCl₃).

  • Procedure:

    • In a round-bottom flask, add 8-hydroxy-5-nitroquinoline.

    • Carefully add phosphoryl chloride (POCl₃).

    • Heat the mixture to reflux (approximately 105-110°C) for 4 hours.

    • After cooling, slowly pour the reaction mixture onto crushed ice in a well-ventilated fume hood.

    • Stir until the excess POCl₃ has hydrolyzed.

    • Filter the resulting solid, wash with cold water, and dry to obtain 8-chloro-5-nitroquinoline.[9]

Step 2: Nucleophilic Aromatic Substitution with Morpholine

  • Materials: 8-chloro-5-nitroquinoline, Morpholine, Dimethylformamide (DMF) or Ethanol.

  • Procedure:

    • Dissolve 8-chloro-5-nitroquinoline in a suitable solvent like DMF or ethanol.

    • Add morpholine (typically 1.5 equivalents).

    • Heat the reaction mixture to 80-90°C and stir for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.[9]

Diagram: Synthetic Workflow for Nitroquinoline Derivatives

Nitroquinoline Synthesis Workflow Start 8-Hydroxyquinoline Nitrosation Nitrosation (NaNO₂, H₂SO₄) Start->Nitrosation Intermediate1 8-Hydroxy-5-nitrosoquinoline Nitrosation->Intermediate1 Oxidation Oxidation (HNO₃) Intermediate1->Oxidation Nitroxoline Nitroxoline (8-Hydroxy-5-nitroquinoline) Oxidation->Nitroxoline Purification1 Purification (Recrystallization) Nitroxoline->Purification1 Chlorination Chlorination (POCl₃) Intermediate2 8-Chloro-5-nitroquinoline Chlorination->Intermediate2 SNAr Nucleophilic Aromatic Substitution (e.g., Morpholine) Intermediate2->SNAr Derivative Nitroquinoline Derivative (e.g., 8-(morpholin-4-yl)-5-nitroquinoline) SNAr->Derivative Purification2 Purification (Recrystallization) Derivative->Purification2 Purification1->Chlorination

Caption: A generalized workflow for the synthesis of nitroxoline and its derivatives.

In Vitro Evaluation of Antimicrobial Activity

Determining the in vitro antimicrobial activity of newly synthesized nitroquinoline derivatives is a fundamental step in their evaluation. The following are standard protocols for assessing their potency.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, bacterial inoculum standardized to 0.5 McFarland, test compound stock solution, positive control antibiotic, negative control (broth only).

  • Procedure:

    • Prepare serial two-fold dilutions of the nitroquinoline compound in the growth medium in the wells of a 96-well plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.

  • Materials: Agar plates, sterile spreaders, MIC plate from the previous experiment.

  • Procedure:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

    • Spread the aliquot onto an appropriate agar plate.

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

    • The MBC is the lowest concentration of the compound from the MIC plate that results in no colony formation on the agar plate.

In Vivo Evaluation of Antimicrobial Efficacy

Animal models are crucial for assessing the in vivo efficacy and safety of promising antimicrobial candidates before they can be considered for human clinical trials.[8]

Protocol: Murine Systemic Infection Model (Generalized)

This model is used to evaluate the ability of a compound to treat a systemic bacterial infection.

  • Animal Model: Typically, mice (e.g., BALB/c or C57BL/6) are used. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[12]

  • Infection:

    • A lethal or sublethal dose of a bacterial pathogen (e.g., S. aureus, E. coli) is administered to the mice, typically via intraperitoneal (IP) injection. The dose should be predetermined to cause a consistent and measurable infection.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), the nitroquinoline compound is administered to the mice. The route of administration (e.g., oral, intravenous, intraperitoneal) and dosage will depend on the pharmacokinetic properties of the compound.

    • Treatment may be a single dose or multiple doses over a period of time.

  • Endpoints:

    • Survival: Monitor the survival of the mice over a set period (e.g., 7-14 days).

    • Bacterial Load: At specific time points, a subset of mice can be euthanized, and target organs (e.g., spleen, liver, blood) can be harvested to determine the bacterial burden (colony-forming units per gram of tissue or milliliter of blood). This provides a quantitative measure of the compound's ability to clear the infection.[13][14]

Data Presentation: In Vitro and In Vivo Efficacy

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Representative In Vitro Antimicrobial Activity of a Hypothetical Nitroquinoline Derivative (NQ-X)

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)24
Escherichia coli (ATCC 25922)48
Pseudomonas aeruginosa (ATCC 27853)816
Candida albicans (ATCC 90028)12

Table 2: Representative In Vivo Efficacy of a Hypothetical Nitroquinoline Derivative (NQ-X) in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)Bacterial Load in Spleen (log₁₀ CFU/g)
Vehicle Control-07.5 ± 0.4
NQ-X10803.2 ± 0.6
NQ-X20100< 2.0
Positive ControlVaries100< 2.0

Diagram: Antimicrobial Drug Discovery and Development Cascade

Antimicrobial Drug Discovery Workflow Start Compound Library (Nitroquinoline Derivatives) InVitroScreening In Vitro Screening (MIC, MBC) Start->InVitroScreening HitIdentification Hit Identification (Potent & Broad-Spectrum) InVitroScreening->HitIdentification HitIdentification->Start No Hits LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization Hits LeadOptimization->InVitroScreening New Analogs InVivoModels In Vivo Efficacy Models (e.g., Murine Infection) LeadOptimization->InVivoModels Optimized Leads ToxSafety Toxicology & Safety Studies InVivoModels->ToxSafety Preclinical Preclinical Candidate Selection ToxSafety->Preclinical Preclinical->LeadOptimization Revise ClinicalTrials Clinical Trials (Phase I, II, III) Preclinical->ClinicalTrials Candidate Approval Regulatory Approval ClinicalTrials->Approval

Caption: A typical workflow for the discovery and development of new antimicrobial agents.

Conclusion and Future Directions

Nitroquinolines represent a versatile and potent class of antimicrobial agents with significant potential to address the growing threat of antibiotic resistance. Their multifaceted mechanism of action, including metal ion chelation and disruption of key cellular processes, offers a promising strategy to combat resilient pathogens. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo testing of novel nitroquinoline derivatives.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitroquinoline scaffold to optimize potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and pathways affected by different nitroquinoline derivatives to better understand their antimicrobial effects.

  • Combination Therapies: Investigating the synergistic effects of nitroquinolines with existing antibiotics to enhance efficacy and combat resistance.

  • Development of Advanced Formulations: Exploring novel drug delivery systems to improve the bioavailability and targeted delivery of nitroquinolines.

By leveraging the methodologies and insights presented in this guide, researchers can significantly contribute to the development of the next generation of antimicrobial agents based on the promising nitroquinoline scaffold.

References

  • Asian Journal of Research in Chemistry. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Retrieved from [Link]

  • IJNRD.org. (n.d.). NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. Retrieved from [Link]

  • Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024, April 9). Antibacterial activity of nitroquinoline. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 27). What is Nitroxoline used for? Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroxoline. Retrieved from [Link]

  • European Patent Office. (2022, June 22). IMPROVED PROCESS FOR PRODUCING NITROXOLINE. Retrieved from [Link]

  • Oxford Academic. (2006, June 15). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroquinoline 1-Oxide. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ResearchGate. (2021, March 25). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

  • WRAIR. (2017, March 1). Animal models to test the safety and efficacy of novel antibacterials against Acinetobacter baumannii. Retrieved from [Link]

  • PMC. (2020, October 26). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Retrieved from [Link]

  • AMR.Solutions. (2020, March 8). FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes). Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo antibacterial assay. (A) Schematic of the experimental protocol.... Retrieved from [Link]

  • MDPI. (2026, January 6). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Retrieved from [Link]

  • PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their extensive range of biological activities, including potent anticancer properties.[1][2] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as arresting the cell cycle, inducing apoptosis, inhibiting angiogenesis, and modulating critical signaling pathways.[1][2][3] The evaluation of the cytotoxic potential of novel quinoline derivatives is a foundational step in the drug discovery pipeline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the cytotoxicity of quinoline derivatives. It offers a suite of detailed protocols for a multi-faceted approach, from initial cytotoxicity screening to in-depth mechanistic studies. The causality behind experimental choices is explained to ensure a thorough understanding and the generation of robust, reproducible data.

I. Initial Compound Preparation and Cell Line Selection

A critical first step is the proper preparation of the quinoline derivatives and the selection of appropriate cancer cell lines for testing.

Solubility and Stock Solution Preparation of Quinoline Derivatives

Many quinoline derivatives are hydrophobic and exhibit poor solubility in aqueous media.[4] Ensuring complete dissolution is paramount for accurate and reproducible results.

Protocol 1: Preparation of Quinoline Derivative Stock Solutions

  • Initial Solubility Testing : Begin by assessing the solubility of the quinoline compound in various biocompatible solvents. Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent due to its ability to dissolve a wide range of compounds.[4] Other options include ethanol or polyethylene glycol (PEG).[4]

  • Stock Solution Preparation : Dissolve the quinoline derivative in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1][4] Gentle warming or sonication can aid in dissolution.[4]

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light, as some quinoline derivatives can be light-sensitive.[5]

  • Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in a complete cell culture medium.[1] It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Selection of Cancer Cell Lines

The choice of cell lines is dependent on the therapeutic target of the quinoline derivatives. A panel of cell lines from different cancer types is often used for initial screening.[6]

Commonly Used Cancer Cell Lines for Cytotoxicity Screening:

Cell LineCancer Type
MCF-7Breast Cancer[1][7]
HCT-116Colon Cancer[1][7]
A549Lung Cancer[7]
HeLaCervical Cancer[8]
HepG2Liver Cancer[7]
K-562Leukemia[8]
PC-3Prostate Cancer[9]

These cell lines should be obtained from a reputable cell bank and maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

II. Primary Cytotoxicity Screening

The initial screening aims to determine the concentration-dependent cytotoxic effect of the quinoline derivatives and to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[10]

MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][11]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding : Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][6]

  • Compound Treatment : After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the quinoline derivatives. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a blank control (medium only).

  • Incubation : Incubate the plate for 24, 48, or 72 hours.[1][12]

  • MTT Addition : Following the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[1][10]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.[6][13]

Protocol 3: LDH Assay for Cytotoxicity

  • Cell Seeding and Treatment : Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6][14]

  • Supernatant Collection : After the treatment period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction : Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14][15]

  • Incubation and Absorbance Measurement : Incubate the plate at room temperature, protected from light, for up to 30 minutes.[14] Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 490 nm).[13][15]

  • Data Analysis : Calculate the percentage of cytotoxicity based on the LDH release in treated cells relative to the controls.

III. Mechanistic Studies of Cell Death

Once a quinoline derivative has demonstrated significant cytotoxicity, the next step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[16] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[17]

Protocol 4: Annexin V-FITC/PI Staining by Flow Cytometry

  • Cell Treatment : Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[1]

  • Cell Collection : Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[18]

  • Washing : Wash the cells once with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Caspase Activity Assays

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[19] Caspase-3 and Caspase-7 are key executioner caspases.[19]

Protocol 5: Caspase-3/7 Activity Assay

This assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7.[20][21] The cleavage releases a reporter molecule that can be detected by luminescence or fluorescence.[19][20]

  • Cell Seeding and Treatment : Seed cells in a 96-well plate and treat with the quinoline derivative.

  • Reagent Addition : Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the substrate and components for cell lysis.[20][21]

  • Incubation : Incubate at room temperature for 30 minutes to 3 hours.[21]

  • Luminescence Measurement : Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[21]

Mitochondrial Membrane Potential (ΔΨm) Assay

The disruption of the mitochondrial membrane potential is an early event in apoptosis.[22] The JC-1 dye is a lipophilic cationic probe that can be used to measure ΔΨm.[23] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Protocol 6: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Treatment : Treat cells with the quinoline derivative. A positive control, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which is a chemical uncoupler of oxidative phosphorylation, should be included.[24][25]

  • JC-1 Staining : Incubate the treated cells with JC-1 dye (typically 2 µM) for 15-30 minutes at 37°C.[23][24]

  • Washing : Wash the cells with PBS to remove the excess dye.[24]

  • Analysis : Analyze the cells by fluorescence microscopy or flow cytometry.[23][24] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection

Some quinoline derivatives can induce apoptosis through the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[3]

Protocol 7: Intracellular ROS Detection

  • Cell Treatment : Treat cells with the quinoline derivative.

  • Probe Loading : Incubate the cells with a cell-permeable fluorogenic probe, such as H2DCFDA, which becomes fluorescent upon oxidation by ROS.[26]

  • Analysis : Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope.[26] An increase in fluorescence indicates an increase in intracellular ROS levels.

IV. Visualization of Experimental Workflow

A systematic approach to evaluating the cytotoxicity of quinoline derivatives is crucial. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Compound_Prep Quinoline Derivative Solubilization & Stock Preparation MTT_Assay MTT Assay (Cell Viability) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Compound_Prep->LDH_Assay Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->MTT_Assay Cell_Culture->LDH_Assay IC50 IC50 Determination MTT_Assay->IC50 LDH_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) IC50->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activity (Apoptosis Execution) IC50->Caspase_Assay MMP_Assay JC-1 Assay (Mitochondrial Dysfunction) IC50->MMP_Assay ROS_Assay ROS Detection (Oxidative Stress) IC50->ROS_Assay

Caption: Experimental workflow for cytotoxicity evaluation.

V. Potential Signaling Pathways

Quinoline derivatives can exert their cytotoxic effects by modulating various signaling pathways involved in cell survival and apoptosis.

signaling_pathways Quinoline Quinoline Derivatives ROS ROS Production Quinoline->ROS Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria PI3K_Akt PI3K/Akt Pathway Quinoline->PI3K_Akt Inhibition MAPK MAPK Pathway Quinoline->MAPK Modulation Cell_Cycle_Arrest Cell Cycle Arrest Quinoline->Cell_Cycle_Arrest ROS->Mitochondria Caspases Caspase Activation (Caspase-3/7) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis PI3K_Akt->Apoptosis Inhibition of Anti-apoptotic Proteins MAPK->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential signaling pathways affected by quinolines.

VI. Concluding Remarks

The comprehensive evaluation of the cytotoxicity of quinoline derivatives requires a multi-assay approach. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can gain a detailed understanding of the anticancer potential of their compounds. The protocols and guidelines presented here provide a robust framework for conducting these essential investigations in the pursuit of novel and effective cancer therapeutics.

References

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (2017). PMC. Retrieved March 7, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 7, 2026, from [Link]

  • Annexin V-FITC/PI Apoptosis Kit. (n.d.). Abbexa. Retrieved March 7, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Beni-Suef University Journal of Basic and Applied Sciences. Retrieved March 7, 2026, from [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (2007). Indian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Cancer Science & Research. Retrieved March 7, 2026, from [Link]

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience. Retrieved March 7, 2026, from [Link]

  • Mitochondrial Membrane Potential Assay Kit (JC-1). (n.d.). Abbkine. Retrieved March 7, 2026, from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved March 7, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved March 7, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. Retrieved March 7, 2026, from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Brieflands. Retrieved March 7, 2026, from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Aikens. Retrieved March 7, 2026, from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Bio. Retrieved March 7, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). PMC. Retrieved March 7, 2026, from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). PMC. Retrieved March 7, 2026, from [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. (2024). ACS Omega. Retrieved March 7, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. Retrieved March 7, 2026, from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved March 7, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2023). International Journal for Multidisciplinary Research. Retrieved March 7, 2026, from [Link]

  • Intracellular ROS Assay. (n.d.). Cell Biolabs, Inc. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Purifying Polar Nitro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying polar nitro-substituted heterocycles. The unique electronic properties of the nitro group, being strongly electron-withdrawing, significantly increase the polarity of heterocyclic scaffolds.[1] This high polarity presents distinct challenges in purification, often leading to issues like poor chromatographic resolution, compound degradation, and difficulties in crystallization.

This guide provides in-depth, experience-based solutions to common problems encountered in the lab. We will explore the "why" behind the troubleshooting steps, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography Challenges

Question 1: My polar nitro-heterocycle is streaking badly on a silica gel TLC plate. What's causing this and how can I fix it?

Streaking on a silica TLC plate is a frequent issue with highly polar compounds, and for nitro-substituted heterocycles, it can be particularly pronounced. The primary causes are strong interactions with the stationary phase, sample overloading, or compound instability.

  • Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). Polar nitro-heterocycles, especially those with basic nitrogen atoms, can interact very strongly with these acidic sites through hydrogen bonding and dipole-dipole interactions. This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a defined spot.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Before making significant changes to your method, try diluting your sample and spotting a smaller amount on the TLC plate.[2] Overloading the plate can easily lead to streaking.

    • Increase Mobile Phase Polarity: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. A common strategy for very polar compounds is to use a more aggressive solvent system. For instance, adding a small amount of methanol to a dichloromethane or ethyl acetate-based eluent can significantly increase its polarity.[2]

    • Introduce a Mobile Phase Modifier: To mitigate the strong interaction with acidic silanol groups, a modifier can be added to the eluent.

      • For Basic Compounds: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-2.0%) is highly effective.[2] The TEA will preferentially interact with the acidic silanol groups, "masking" them from your compound and allowing for a more uniform elution.[3][4][5]

      • For Acidic Compounds: If your heterocycle has acidic protons, adding a small percentage of acetic or formic acid (0.1-2.0%) can improve the spot shape by protonating the compound and reducing its interaction with the silica surface.[2]

Question 2: My compound appears to be decomposing on the silica gel column during flash chromatography. How can I confirm this and what are my alternatives?

Compound degradation on silica is a critical issue that can drastically reduce yields. Nitro-substituted compounds can be susceptible to the acidic nature of silica gel.[2]

  • Confirmation of Instability: A simple way to test for stability is to perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots that are not on the diagonal.

  • Alternative Purification Strategies:

    • Deactivated Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of triethylamine in your non-polar solvent before packing the column. This neutralizes the most acidic sites.[6]

    • Alternative Stationary Phases:

      • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[6]

      • Florisil® (Magnesium Silicate): This is a milder acidic stationary phase that can be suitable for compounds that show moderate instability on silica.[7]

    • Reverse-Phase Chromatography: This is a powerful technique for purifying polar compounds. The stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. In this mode, the most polar compounds elute first.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the separation of very polar compounds that are poorly retained in reverse-phase chromatography.[8][9] It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase that has a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[8]

Question 3: My highly polar nitro-heterocycle either doesn't move off the baseline in normal-phase chromatography or elutes in the void volume in reverse-phase. What should I do?

This is a classic problem for highly polar molecules. The compound is too polar for normal-phase and not hydrophobic enough for reverse-phase. HILIC is often the ideal solution in this scenario.

  • Why HILIC Works: HILIC utilizes a polar stationary phase and a largely organic mobile phase. A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. The elution is typically achieved by increasing the water content in the mobile phase.[10]

  • Getting Started with HILIC:

    • Stationary Phase: Bare silica is a common and effective HILIC stationary phase. Amide and diol-bonded phases are also excellent choices.[8]

    • Mobile Phase: A typical starting point is 95% acetonitrile and 5% water (or an aqueous buffer). The retention is decreased by increasing the water content. It's important to note that methanol is often not a suitable solvent for HILIC separations.[8]

Recrystallization Challenges

Question 4: I'm having trouble recrystallizing my polar nitro-heterocycle. It either won't dissolve in common solvents, or it "oils out" instead of forming crystals. What are some effective strategies?

Recrystallization of highly polar compounds can be challenging due to their unique solubility profiles.

  • Poor Solubility:

    • "Like Dissolves Like": Remember that polar compounds are more soluble in polar solvents.[11] For highly polar nitro-heterocycles, you may need to use highly polar solvents such as ethanol, methanol, water, or mixtures thereof.[12][13]

    • Solvent Mixtures: If you can't find a single solvent that works well, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[11]

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly.[2]

    • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.[14]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.[14]

    • Increase Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved at a slightly lower temperature, then cool slowly.[14]

    • Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[12][15]

Visualized Workflows and Data

Method Selection for Purification

The choice of purification method depends on the properties of your compound and the impurities present. The following flowchart provides a general decision-making guide.

Purification_Workflow cluster_chromatography Chromatography Method Selection start Crude Polar Nitro-Heterocycle is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->chromatography No tlc_screen Run TLC with 0-10% MeOH in DCM (with/without 1% TEA) chromatography->tlc_screen rf_value What is the Rf value? tlc_screen->rf_value normal_phase Normal-Phase Flash Chromatography rf_value->normal_phase 0.15 < Rf < 0.4 reverse_phase_or_hilic Consider Reverse-Phase or HILIC rf_value->reverse_phase_or_hilic Rf ≈ 0 normal_phase->pure_solid reverse_phase_or_hilic->pure_solid

Caption: Decision workflow for purification method selection.

Common Chromatographic Solvents

The choice of solvent is critical for successful chromatography. The following table lists common solvents used in the purification of organic compounds, ordered by increasing polarity index.

SolventPolarity IndexUV Cutoff (nm)Boiling Point (°C)
Hexane0.020069
Toluene2.4285111
Dichloromethane3.123541
Ethyl Acetate4.426077
Acetone5.133056
Acetonitrile5.819082
Ethanol5.221078
Methanol5.120565
Water9.0200100
Data sourced from various chemical suppliers and publications.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Normal Phase)
  • Solvent System Selection: Use TLC to identify a solvent system that provides good separation of your target compound from impurities, with an Rf value for your compound of approximately 0.2-0.4.[2]

  • Column Packing (Wet Packing):

    • Choose an appropriately sized column. A common rule of thumb is a silica-to-crude-compound ratio of 50:1 to 100:1 by weight.

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the column eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[11][15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[14][18]

  • Decolorization (if necessary): If the solution is colored by impurities, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12][14]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Advanced Purification Techniques

For particularly challenging separations, more advanced techniques may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As previously mentioned, HILIC is an excellent choice for very polar compounds. Method development typically involves screening different polar columns (silica, diol, amide) and optimizing the ratio of acetonitrile to aqueous buffer in the mobile phase.[8][10][19]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase. While CO₂ is non-polar, its polarity can be tuned by adding polar co-solvents (modifiers) like methanol. This makes SFC a versatile technique for purifying a wide range of polar compounds, often with the advantages of faster separations and reduced solvent consumption compared to HPLC.[20]

Conclusion

The purification of polar nitro-substituted heterocycles requires a systematic and informed approach. By understanding the underlying chemical principles governing the interactions between your compound, the stationary phase, and the mobile phase, you can effectively troubleshoot common issues and develop robust purification protocols. This guide provides a foundation for tackling these challenges, but remember that each compound is unique, and empirical testing is key to success.

References

  • Technical Support Center: Purification of Polar Nitro Compounds - Benchchem. (URL: )
  • Common solvent properties - Waters Corporation. (URL: [Link])

  • Comparative analysis of analytical methods for nitroarom
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? - ResearchGate. (URL: [Link])

  • Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel - PubMed. (URL: [Link])

  • Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica - MDPI. (URL: [Link])

  • Implementing Pharmacopeial Methods —Method in the Madness? | LCGC International. (URL: [Link])

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem. (URL: )
  • COMMON SOLVENT PROPERTIES - University of Rochester. (URL: [Link])

  • Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography - ResearchGate. (URL: [Link])

  • HPLC Solvent Properties & Sol... - Actylis Lab Solutions. (URL: [Link])

  • Types of stationary phases in gas chromatography - Phenomenex. (URL: [Link])

  • What can I use to purify polar reaction mixtures? - Biotage. (URL: [Link])

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed. (URL: [Link])

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (URL: [Link])

  • Solvents and Reagents for Liquid Chromatography - Wako. (URL: [Link])

  • METHOD 8330B: NITROAROMATICS, NITRAMINES AND NITRATE ESTERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) - Hawaii State Department of Health. (URL: [Link])

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. (URL: [Link])

  • NITRO COMPOUNDS - National Institute of Technology, Rourkela. (URL: [Link])

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (URL: [Link])

  • Recrystallization I 10 - University of Wisconsin-Madison. (URL: [Link])

  • Technical Support Center: Purification of Nitrocyclopentane - Benchchem. (URL: )
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (URL: )
  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) - EPA. (URL: [Link])

  • Recrystallization - Millersville University. (URL: [Link])

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis - LCGC International. (URL: [Link])

  • How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? - ResearchGate. (URL: [Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem. (URL: )
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

  • 24.6: Nitro Compounds - Chemistry LibreTexts. (URL: [Link])

  • Trends and Challenges in Nitrosamine Testing: Part Two - The Analytical Scientist. (URL: [Link])

  • Troubleshooting Flash Chromatography - University of Rochester. (URL: [Link])

  • The use of alternative solvent purification techniques | ACS.org. (URL: [Link])

  • Recrystallization - University of California, Los Angeles. (URL: [Link])

  • Recrystallization - National Institute of Technology, Rourkela. (URL: [Link])

  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (URL: [Link])

  • TROUBLESHOOTING GUIDE - Phenomenex. (URL: [Link])

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (URL: [Link])

  • Tackling Common Challenges in Chromatography - Chrom Tech, Inc. (URL: [Link])

  • the nitro and nitroso groups - Wiley Online Library. (URL: [Link])

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore. (URL: [Link])

  • Overcoming the challenges of nitrosamine impurities in drugs | anCHem. (URL: [Link])

  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns - Advanced Materials Technology. (URL: [Link])

  • Nitro compound - Wikipedia. (URL: [Link])

  • Mastering HILIC-Z Separation for Polar Analytes | Agilent. (URL: [Link])

Sources

Technical Support Center: Optimizing Cyclization Conditions for 4-Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-quinolones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, we address common challenges encountered during the critical cyclization step and provide in-depth, field-proven insights to optimize your synthetic outcomes.

Introduction to 4-Quinolone Cyclization

The 4-quinolone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, anticancer, and anti-HIV properties.[1][2][3] The construction of this bicyclic system is most commonly achieved through a cyclization reaction, which can be sensitive to various experimental parameters. Understanding and controlling these conditions is paramount to achieving high yields and purity.

This guide will focus on troubleshooting common issues related to thermal, acid-catalyzed, and microwave-assisted cyclization methods, providing a structured approach to problem-solving in your laboratory.

Troubleshooting Guide: Common Cyclization Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low or No Yield of the Desired 4-Quinolone

Q1: I'm getting a very low yield or no product in my Conrad-Limpach or Gould-Jacobs synthesis. What are the likely causes and how can I improve the outcome?

A1: Low or no yield in these classical thermal cyclization reactions is a frequent issue, often stemming from several key factors:

  • Insufficient Temperature: The thermal cyclization of the intermediate, a β-arylaminoacrylate in the Conrad-Limpach synthesis or an anilinomethylenemalonate in the Gould-Jacobs reaction, is typically the rate-determining step and requires high temperatures, often around 250°C.[4][5][6]

    • Solution: Ensure your reaction temperature is consistently high enough for the cyclization to occur. The use of a high-boiling, inert solvent is crucial for efficient heat transfer.[4][5][6][7]

  • Inappropriate Solvent: The choice of solvent plays a critical role in maintaining the necessary high temperature and ensuring a homogeneous reaction mixture.

    • Solution: Employ high-boiling, inert solvents such as diphenyl ether or mineral oil.[4][6] Using an appropriate solvent can significantly increase yields.[4][6] Other effective alternatives include 1,2,4-trichlorobenzene and 2-nitrotoluene.[4]

  • Substrate Reactivity: The electronic nature of the substituents on the starting aniline can significantly influence the ease of cyclization.

    • Solution: For anilines bearing electron-withdrawing groups, more forcing conditions such as higher temperatures or longer reaction times may be necessary. Conversely, electron-donating groups on the aniline can often facilitate the reaction.[4]

  • Side Reactions and Decomposition: At the high temperatures required for cyclization, undesirable side reactions, including polymerization and product decomposition, can occur.[4][7]

    • Solution: Carefully control the reaction temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating once the reaction is complete.[7]

Formation of Impurities and Side Products

Q2: My reaction is producing a significant amount of a dark, tarry substance, and the yield of my desired 4-quinolone is low.

A2: The formation of dark, insoluble materials, particularly in the Gould-Jacobs reaction, is often due to polymerization and degradation of starting materials or intermediates at high temperatures.[7]

  • Potential Cause: The reaction temperature is too high, or the reaction time is too long, leading to decomposition.

  • Recommended Solution:

    • Carefully control the cyclization temperature. It is often beneficial to start at a lower temperature and gradually increase it.[7]

    • Monitor the reaction by TLC to determine the optimal reaction time and avoid unnecessary prolonged heating after the product has formed.[7]

Q3: My Conrad-Limpach-Knorr synthesis is producing a mixture of 2- and 4-hydroxyquinoline isomers. How can I improve the selectivity?

A3: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature during the initial condensation step.[6][7][8][9]

  • Kinetic vs. Thermodynamic Control:

    • The formation of the desired 4-hydroxyquinoline is the kinetically favored product and is promoted at lower temperatures.[5][8]

    • The isomeric 2-hydroxyquinoline (the Knorr product) is the thermodynamically favored product and its formation is promoted at higher temperatures (typically around 140°C or higher).[5][6]

  • Recommended Solution: To improve the selectivity for the 4-hydroxyquinoline isomer, maintain a lower temperature during the initial condensation of the aniline and β-ketoester.[5]

Microwave-Assisted Synthesis Issues

Q4: I am using microwave irradiation to accelerate my 4-quinolone synthesis, but the yields are inconsistent. What should I consider?

A4: Microwave-assisted synthesis offers significant advantages, including reduced reaction times and often higher yields.[10][11][12] However, inconsistent results can arise from several factors:

  • Precise Temperature and Time Control: Microwave reactions are highly sensitive to temperature and time. Even small variations can lead to different outcomes.

    • Solution: A thorough time-temperature optimization study is crucial to identify the conditions that maximize the yield of the desired product while minimizing degradation.[13] It has been shown that increasing the temperature while decreasing the reaction time can lead to higher yields.[13]

  • Solvent Choice: The choice of solvent is still important in microwave synthesis.

    • Solution: Diphenyl ether is a commonly used solvent for microwave-assisted cyclization of anilines with ethyl acetoacetate.[1][14] The condensation step can sometimes be performed under solvent-free conditions, which is more environmentally friendly.[10][12]

  • Pressure Build-up: Sealed-vessel microwave reactions can generate significant pressure, which can influence the reaction outcome.

    • Solution: Monitor the pressure within the reaction vessel. High pressures can sometimes lead to side reactions like decarboxylation.[13]

Frequently Asked Questions (FAQs)

Q5: What is the role of catalysts in 4-quinolone synthesis?

A5: Catalysts can significantly enhance the efficiency of 4-quinolone synthesis, often allowing for milder reaction conditions and improved yields.[4]

  • Acid/Base Catalysis: Many classical methods, such as the Conrad-Limpach-Knorr synthesis, can be facilitated by the presence of an acid catalyst in the initial condensation step.[4][6]

  • Transition Metal Catalysis: Modern synthetic approaches frequently employ transition metal catalysts.

    • Palladium catalysts are used in carbonylative cyclizations to form 4-quinolones.[3][4][15][16]

    • Copper catalysts can mediate the cyclization of anilines with alkynes to produce 4-quinolones.[1][17]

    • Gold catalysts have also been utilized for the cyclization of specific substrates.[1]

Q6: How can I purify my crude 4-quinolone product effectively?

A6: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Dimethylformamide (DMF) is often a suitable solvent for recrystallizing 4-quinolone-3-carboxylic acid esters.[4]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification technique.[11][18]

  • Precipitation and Washing: In many high-temperature syntheses using solvents like diphenyl ether, the product will precipitate upon cooling. The solid can then be collected by filtration and washed with a non-polar solvent like diethyl ether or petroleum ether to remove the high-boiling solvent.[4][7]

Experimental Protocols

Protocol 1: General Procedure for Thermal Cyclization (Gould-Jacobs Type)
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture at 140-150°C for 1-2 hours to form the anilinomethylenemalonate intermediate. Monitor the reaction progress by TLC.[7]

  • Cyclization: Add a high-boiling solvent such as diphenyl ether to the reaction mixture. Gradually increase the temperature to 240-250°C. Monitor the disappearance of the intermediate by TLC. This step typically takes 30-60 minutes.[4][7]

  • Work-up: Once the cyclization is complete, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold petroleum ether or diethyl ether to precipitate the product.[4][7]

  • Isolation: Collect the solid product by filtration and wash with a non-polar solvent to remove residual high-boiling solvent. The product can be further purified by recrystallization.[4][11]

Protocol 2: General Procedure for Microwave-Assisted Cyclization
  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and the appropriate β-ketoester or acrylate (1.0-1.1 eq). If a solvent is used, add it at this stage. Diphenyl ether is a common choice for the cyclization step.[10][14]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the desired temperature (e.g., 120°C for the condensation step, and potentially higher for cyclization) and reaction time.[10] The power should be adjusted to maintain the target temperature.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The product can often be recovered by filtration after the addition of a non-polar solvent to precipitate the solid.[10]

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.[11]

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low or No Yield of 4-Quinolone Check_Temp Is the Cyclization Temperature Sufficiently High? (Typically ~250°C for thermal methods) Start->Check_Temp Check_Solvent Is a High-Boiling, Inert Solvent Being Used? (e.g., Diphenyl Ether, Mineral Oil) Check_Temp->Check_Solvent Yes Solution_Temp Increase and carefully control the reaction temperature. Check_Temp->Solution_Temp No Check_Substrate Are there Strong Electron-Withdrawing Groups on the Aniline? Check_Solvent->Check_Substrate Yes Solution_Solvent Use an appropriate high-boiling solvent. Check_Solvent->Solution_Solvent No Check_Time Is the Reaction Time Optimized? (Monitor by TLC) Check_Substrate->Check_Time No Solution_Substrate Consider more forcing conditions (higher temp/longer time). Check_Substrate->Solution_Substrate Yes Side_Reactions Is there Evidence of Polymerization or Degradation? Check_Time->Side_Reactions Yes Solution_Time Optimize reaction time based on TLC monitoring. Check_Time->Solution_Time No Solution_Side_Reactions Optimize temperature and time to minimize side reactions. Side_Reactions->Solution_Side_Reactions Yes End Improved Yield and Purity Side_Reactions->End No Solution_Temp->End Solution_Solvent->End Solution_Substrate->End Solution_Time->End Solution_Side_Reactions->End

Caption: General troubleshooting workflow for low yields in 4-quinolone synthesis.

Regioselectivity in Conrad-Limpach-Knorr Synthesis

Conrad_Limpach_Knorr_Selectivity Start Aniline + β-Ketoester Low_Temp Low Temperature (Kinetic Control) Start->Low_Temp High_Temp High Temperature (Thermodynamic Control) Start->High_Temp Product_4_OH 4-Hydroxyquinoline Low_Temp->Product_4_OH Favored Product Product_2_OH 2-Hydroxyquinoline (Knorr Product) High_Temp->Product_2_OH Favored Product

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
  • Microwave-Assisted Simple Synthesis of Substituted 4-Quinolone Deriv
  • Microwave-assisted one-pot synthesis of polycyclic 4-quinolone deriv
  • Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues. (n.d.). Benchchem.
  • Microwave-Assisted Simple Synthesis of Substituted 4-Quinolone Deriv
  • Troubleshooting unexpected side products in quinolone synthesis. (n.d.). Benchchem.
  • The methods of synthesis, modification, and biological activity of 4-quinolones (review). (n.d.).
  • Synthesis and Functionalization of 4‐Quinolones – A Progressing Story. (2025).
  • Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. (2025).
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. (2008).
  • Optimization of reaction conditions for quinolone synthesis. (n.d.). Benchchem.
  • Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cycliz
  • Synthesis of Indolin-3-ones and Tetrahydro-4-quinolones
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines. (n.d.). Benchchem.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. (n.d.).
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). [No Source Found].
  • Technical Support Center: Troubleshooting Quinoline Cycliz
  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (2014). [No Source Found].
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). [No Source Found].
  • Skraup synthesis of Quinoline. (n.d.). Centurion University.

Sources

Technical Support Center: Minimizing Side Products in Multi-Step Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub . Multi-step quinoline synthesis protocols—such as the Skraup, Friedländer, and Doebner-Miller reactions—are foundational to drug development. However, their harsh reaction conditions often precipitate complex side reactions, including thermal runaways, tarring, and off-target regioselectivity.

This guide eschews basic recipe-following in favor of mechanistic causality. By understanding the underlying thermodynamic and kinetic drivers of side-product formation, you can deploy self-validating experimental systems that maximize product purity and yield.

Section 1: The Skraup Synthesis – Controlling Thermal Runaways and Tar Formation

The Skraup synthesis relies on the reaction of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. Its greatest vulnerability is its intensely exothermic nature, which frequently degrades the reaction into a mixture of intractable tars.

Frequently Asked Questions

Q: My Skraup reaction is violently exothermic, and I am losing most of my mass to a thick black tar. What drives this degradation? A: The primary culprit is a kinetic mismatch. The initial step—the acid-catalyzed dehydration of glycerol to form the reactive intermediate acrolein—requires temperatures above 135°C 1. However, once initiated, the subsequent Michael addition and oxidation steps release explosive amounts of heat. This sudden thermal spike triggers the catastrophic acid-catalyzed polymerization of unreacted acrolein, completely outcompeting the desired quinoline cyclization, yielding polymeric tars 2.

Q: How does the addition of a moderator functionally prevent this polymerization? A: Adding Ferrous Sulfate (


) structurally pacifies the exotherm by acting as an oxygen carrier. Instead of the nitrobenzene (or other oxidants) rapidly and violently aromatizing the 1,2-dihydroquinoline intermediate all at once, the 

throttles the electron transfer. By artificially extending the oxidation step, the reaction avoids localized "hot spots" that would otherwise exceed the polymerization activation energy of acrolein 3.

Skraup Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, >135°C Tar Polymeric Tars (Side Product) Acrolein->Tar Thermal Runaway Schiff Schiff Base Acrolein->Schiff + Aniline Dihydro 1,2-Dihydroquinoline Schiff->Dihydro Cyclization Target Target Quinoline Dihydro->Target Oxidation Oxidant PhNO2 / FeSO4 (Moderator) Oxidant->Dihydro Paces Electron Transfer

Figure 1: Mechanistic pathways in the Skraup synthesis highlighting tar formation risks.

Protocol 1: Self-Validating Moderated Skraup Synthesis

This methodology is engineered to validate kinetic control continuously throughout the workflow.

  • Reagent Loading & Moderator Integration: In a round-bottom flask, combine 1.0 eq of aniline derivative, 3.5 eq of anhydrous glycerol, and 0.5 eq of

    
     (The Moderator). Causality:  Over-saturating with glycerol compensates for minor evaporative losses, while the solid moderator must be homogenously dispersed before acid introduction to prevent unbuffered micro-environments.
    
  • Acid Addition: Submerge the flask in an ice-water bath. Add 1.5 eq of concentrated

    
     dropwise over 30 minutes via an addition funnel with vigorous mechanical stirring.
    
  • Thermal Initiation & Self-Validation: Transition the flask to a heating mantle and apply gentle heat until the mixture reaches ~120°C.

    • Self-Validating Check: Once boiling initiates, completely remove the heat source. If the reaction maintains a steady, independent reflux for 15–20 minutes, the

      
       moderator is correctly throttling the oxidation. If the boiling stops immediately, the initial dehydration was incomplete. If violent bumping occurs, the 
      
      
      
      was added too rapidly.
  • Completion: Reapply heat and reflux for an additional 3 hours to ensure full cyclization. Neutralize with aqueous

    
     and extract via steam distillation to leave high-molecular-weight tar residues behind.
    

Section 2: Friedländer Annulation – Mitigating Self-Condensation and Regioisomerism

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an


-methylene ketone. While theoretically elegant, researchers frequently battle substantial mass loss to self-condensation and complex purifications driven by mixed regioisomers.
Frequently Asked Questions

Q: I am observing significant loss of my


-methylene ketone starting material. TLC shows multiple highly polar spots. What is the cause? 
A:  Classical Friedländer conditions often deploy strong aqueous bases (e.g., KOH, NaOH). Under these conditions, the enolizable 

-methylene ketone undergoes base-catalyzed aldol self-condensation at a rate competitive with, or faster than, the desired cross-condensation with the aniline derivative [[4]](). This destroys the starting material and forms highly polar, conjugated enone impurities that cripple downstream purification.

Q: How can I entirely bypass this self-condensation pathway? A: Switch from a basic environment to a solid-acid-catalyzed, solvent-free protocol. Utilizing a silica-supported acid (like


) shifts the mechanistic priority: it rapidly protonates the carbonyl of the 2-aminoaryl ketone, favoring immediate Schiff base formation with the amine before any enolization of the ketone can occur. This effectively drops the self-condensation side reaction to near zero 5.

Q: When utilizing unsymmetrical ketones, how do I prevent the formation of mixed regioisomers? A: Regioselectivity dictates whether the annulation occurs at the more or less substituted


-carbon of the ketone. You can control this via transition metal-catalyzed Multi-Component Reactions (MCRs). For example, utilizing engineered Cu(II) or Nano-catalyst systems orchestrates a regioselective migratory insertion, structurally locking the cyclization pathway and yielding exclusive 2,4-disubstituted quinolines rather than statistical mixtures 67.

FriedlanderLogic Start Low Yield / Impurities in Friedländer Synthesis Base Using Strong Base (KOH / NaOH)? Start->Base Unsym Using Unsymmetrical Ketone? Start->Unsym Aldol Issue: Ketone Self-Condensation Base->Aldol Yes SolidAcid Solution: Switch to Solid Acid (e.g., NaHSO4-SiO2) Aldol->SolidAcid Mitigate Strategy Regio Issue: Regioisomer Mixtures Unsym->Regio Yes Directing Solution: Bulk Substituents or Cu(II) Nano-Catalysts Regio->Directing Mitigate Strategy

Figure 2: Troubleshooting logic for minimizing side reactions in Friedländer synthesis.

Data Summary: Optimization Metrics

The table below quantitatively tracks the suppression of side products across varying methodological parameters.

Reaction / Catalyst SystemTemperatureReaction TimePrimary Side Product RiskMitigation MechanismTypical Yield (%)
Classical Skraup (Unmoderated) >150°C2–4 hAcrolein Tars / PolymersNone (Thermal Runaway)45–60%
Moderated Skraup (+FeSO₄) 100–120°C3–5 hUnreacted AnilineSlowed electron transfer75–85%
Basic Friedländer (KOH) Reflux4–12 hAldol Self-CondensationNone (High enolate formation)30–50%
Green Friedländer (NaHSO₄-SiO₂) 100°C1–1.5 hNegligibleFavors Schiff base cyclization85–95%
MCR Cu(II)-Catalyzed Ambient10–20 minRegioisomers (If unsym.)Lock-and-key migratory insertion88–98%
Protocol 2: Solvent-Free Friedländer Synthesis utilizing Solid Acid (NaHSO₄-SiO₂)

This method replaces harsh base-catalyzed decomposition with a controlled, atom-economical green synthetic approach 8.

  • Grinding/Mixing: In an agate mortar, combine 1.0 eq of 2-aminobenzaldehyde and 1.0 eq of the target cyclic or acyclic ketone. Add a catalytic amount (approx. 10 mol%) of finely powdered

    
    .
    
  • Solvent-Free Heating: Transfer the intimate solid mixture to a reaction tube and heat at 100°C for 60–90 minutes under a solvent-free atmosphere. Causality: The lack of bulk solvent restricts the degrees of intermolecular freedom, vastly disfavoring the bimolecular self-condensation of the ketone in favor of intramolecular cyclization.

  • Self-Validating Check (TLC): At 60 minutes, withdraw a micro-sample and spot it on a TLC plate against the pure starting ketone. The highly fluorescent starting amino-aldehyde spot should be absent. Crucially, if the starting ketone spot has disappeared but no dominant target product spot exists, aldol self-condensation has occurred. With

    
    , you should see quantitative conversion to a single higher-Rf product spot.
    
  • Product Isolation: Wash the crude solid mixture with warm ethanol to dissolve the quinoline product, filter off the heterogeneous solid acid catalyst (which can be recycled for up to 3 subsequent runs without loss of activity), and evaporate the solvent in vacuo.

References

  • Technical Support Center: Friedländer Quinoline Synthesis , BenchChem. 4

  • Technical Support Center: Skraup Synthesis of 3-Quinolinecarboxaldehyde , BenchChem. 2

  • NaHSO4-SiO2 Catalyzed Synthesis of Quinoline Derivatives , ResearchGate. 5

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks , RSC Publishing. 6

  • A Review on Synthetic Investigation for Quinoline - Recent Green Approaches , Taylor & Francis. 8

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide , BenchChem. 3

  • Green Approaches to Quinoline Synthesis and Derivatives , Smolecule. 7

  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide , BenchChem. 1

Sources

Technical Support Center: Poly-Substituted Quinolone NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexity of Quinolone Spectra

Quinolones are a pivotal class of synthetic antibiotics, characterized by their bicyclic core structure.[1][2] The introduction of multiple substituents, crucial for modulating their biological activity, often leads to highly complex Nuclear Magnetic Resonance (NMR) spectra.[3] Crowded aromatic regions, overlapping signals, and challenging quaternary carbon assignments are common hurdles for researchers in drug development and medicinal chemistry.

This guide serves as a dedicated technical support resource, designed by application scientists for researchers in the field. It provides direct answers to common challenges, detailed troubleshooting strategies for when your spectra don't make sense, and robust protocols for acquiring high-quality data. Our approach is built on explaining the causality behind experimental choices, empowering you to not only solve current issues but also to design more effective experiments for future structural elucidations.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my poly-substituted quinolone's ¹H NMR spectrum so crowded and difficult to assign?

A: The quinolone core itself contains numerous aromatic protons, which typically resonate in the downfield region of the spectrum (δ 6.5-9.0 ppm).[4] The electron-withdrawing nature of the pyridone nitrogen deshields adjacent protons (like H-2 and H-8), shifting them further downfield.[4][5] When you introduce multiple substituents, each one electronically alters the local environment of the remaining protons, leading to a convergence of chemical shifts. Furthermore, complex spin-spin coupling patterns (doublets, triplets, doublets of doublets) between adjacent protons create a dense, overlapping forest of signals that can be challenging to deconvolute with a simple 1D spectrum alone.

Q2: What are the typical chemical shift ranges I should expect for a quinolone core?

A: While substituents can cause significant variations, the fundamental quinolone scaffold has characteristic chemical shift regions. Use the following table as a preliminary guide. Deviations from these ranges often provide valuable clues about the electronic effects of your specific substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 4-Quinolone Core

PositionAtomTypical δ (ppm)Notes
H-2¹H8.5 - 9.0Often a singlet or a doublet, highly deshielded by the adjacent carbonyl and nitrogen.[6]
C-2¹³C145 - 150
C-3¹³C110 - 115Often bears a carboxyl group in active compounds.
C-4¹³C175 - 180Carbonyl carbon, very downfield.[5][6]
H-5¹H7.8 - 8.2Coupled to H-6. Its chemical shift is sensitive to substituents at C-7.[3][7]
C-5¹³C125 - 130
H-6¹H7.2 - 7.6Coupled to H-5 and H-7. Often a triplet or doublet of doublets.
C-6¹³C120 - 135Often substituted with fluorine in fluoroquinolones.
H-7¹H7.0 - 7.5Coupled to H-6 and H-8.
C-7¹³C140 - 155A common site for bulky substituents (e.g., piperazine rings) that modulate activity.[8]
H-8¹H7.5 - 8.0Deshielded by proximity to the pyridone ring.[5]
C-8¹³C115 - 120Can be shifted significantly upfield compared to quinoline.[5]
C-9¹³C138 - 142Bridgehead carbon.
C-10¹³C118 - 125Bridgehead carbon.

Note: Chemical shifts are highly dependent on solvent and substituents. This table is a general guide.[9]

Q3: How do I decide when to use advanced 2D NMR experiments?

A: You should move to 2D NMR when 1D spectra (¹H, ¹³C, DEPT) fail to provide unambiguous structural information.[10] The decision point is typically reached when you encounter one of the following:

  • Severe Signal Overlap: If proton signals in the aromatic or aliphatic regions are overlapping, a 2D experiment like COSY or HSQC can spread these signals into a second dimension, allowing for their resolution.[11]

  • Ambiguous Connectivity: If you cannot definitively piece together molecular fragments using ¹H-¹H coupling constants alone, you need experiments that show correlations between atoms.

  • Assignment of Quaternary Carbons: Quaternary carbons do not have attached protons and are therefore invisible in DEPT-135 and do not show direct correlations in an HSQC. The HMBC experiment is essential for their assignment by detecting long-range correlations from nearby protons.[9][12]

  • Stereochemistry & Conformation: To understand the 3D arrangement of atoms, you need to measure through-space interactions. This is the domain of NOESY and ROESY experiments, which detect protons that are close in space, regardless of whether they are connected through bonds.[12][13]

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem 1: I can't resolve or assign the protons in the aromatic region (H-5, H-6, H-7, H-8). They are just a multiplet.

Cause & Solution: This is a classic problem of signal overlap. The similar electronic environments and mutual spin-spin coupling create a complex, indecipherable multiplet.

Troubleshooting Steps:

  • Change the Solvent: The chemical shifts of aromatic protons can be highly sensitive to the NMR solvent.[11] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce differential shifts (known as Aromatic Solvent Induced Shifts, or ASIS) by interacting with the electron-poor regions of the quinolone, often resolving the overlap. Record the ¹H spectrum in a different solvent (e.g., switch from CDCl₃ to DMSO-d₆ or benzene-d₆) and compare the spectra.

  • Acquire a COSY Spectrum: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the definitive way to establish proton-proton coupling networks.[12] You will see cross-peaks connecting signals from protons that are coupled to each other (typically over 2-3 bonds). By "walking" through the correlations (e.g., H-5 couples to H-6, which couples to H-7, which couples to H-8), you can trace the entire aromatic spin system even if the 1D signals are overlapped.

  • Increase Magnetic Field Strength: If available, using a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion in Hz, often simplifying complex multiplets and improving resolution.

Problem 2: I've identified all my protonated carbons with an HSQC, but I have no idea where the quaternary carbons (e.g., C-4, C-7, C-9, C-10) are.

Cause & Solution: Quaternary carbons lack attached protons, making them invisible in many standard experiments. Their assignment is critical for confirming the core structure and substitution patterns. The HMBC experiment is the definitive solution.

Troubleshooting Steps:

  • Run an HMBC Spectrum: The HMBC (Heteronuclear Multiple Bond Correlation) experiment detects long-range correlations (typically over 2-3 bonds) between protons and carbons.[9][12] This is the key to assigning quaternary carbons.

    • To find C-4 (carbonyl): Look for correlations from H-2 and H-5.

    • To find C-7: Look for correlations from H-5, H-8, and protons on the C-7 substituent itself.

    • To find the bridgehead C-9 and C-10: Look for correlations from multiple aromatic protons (e.g., H-5, H-8, H-2).

  • Cross-Reference with Typical Shifts: Use the values in Table 1 to guide your assignments. The C-4 carbonyl, for instance, will be the most downfield carbon signal in your ¹³C spectrum.[6]

Problem 3: My C-7 substituent is a piperazine ring, and the signals for its methylene protons are broad, complex, or show more signals than expected.

Cause & Solution: This is often due to restricted rotation and conformational dynamics. The piperazine ring can undergo chair-boat interconversion, and rotation around the C7-N bond may be slow on the NMR timescale. This can lead to two distinct issues:

  • Diastereotopicity: If the molecule is chiral or placed in a chiral environment, the two protons on a methylene group (-CH₂-) can become chemically non-equivalent (diastereotopic). Instead of a simple triplet, they will appear as two separate signals, each coupling to adjacent protons and to each other (geminal coupling), resulting in complex multiplets.

  • Rotamers: Slow rotation around the C-N amide bond (if the piperazine is acylated) or the C-aryl bond can lead to the presence of multiple conformers (rotamers) in solution, each giving rise to its own set of NMR signals.[14]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures (e.g., from 25°C up to 80°C or higher).[14] If the broadness is due to dynamic exchange that is intermediate on the NMR timescale, increasing the temperature will speed up the rotation. You should observe the broad peaks coalescing and then sharpening into a single, averaged signal. This confirms dynamic processes are at play.

  • 2D EXSY or ROESY: A 2D Exchange Spectroscopy (EXSY) or ROESY experiment can definitively prove that two distinct signals are from the same protons in different exchanging conformations. You will observe cross-peaks between the signals of the exchanging sites.[14]

  • 2D HSQC/HMBC: These experiments are still crucial. An HSQC will confirm that multiple proton signals correlate to the same carbon, and an HMBC can help connect the piperazine protons to the main quinolone scaffold.

Problem 4: My experimental chemical shifts are close to, but do not exactly match, computationally predicted values.

Cause & Solution: Computational NMR prediction, often using Density Functional Theory (DFT), is a powerful tool but is highly sensitive to the computational model used.[15][16] Discrepancies are common and arise from several factors.

Troubleshooting Steps:

  • Verify the Computational Method: Ensure the level of theory (functional and basis set) and the solvent model (e.g., PCM for chloroform) used in the calculation are appropriate for predicting experimental spectra.[17] Different methods are benchmarked for different purposes.

  • Confirm the Conformer: The predicted shifts are usually for a single, lowest-energy gas-phase or solvated conformation. However, in solution, the molecule may exist as a population of several low-energy conformers. The experimental spectrum is a Boltzmann-weighted average of all these conformers. A proper computational study should involve a conformational search and averaging of the predicted shifts.[17]

  • Check for Environmental Effects: Experimental shifts are influenced by concentration, pH, and trace impurities, factors not always perfectly modeled computationally.[11][18] Ensure your experimental conditions (especially solvent) match the computational model. If your quinolone has basic nitrogens or an acidic carboxyl group, small pH changes can significantly alter the spectrum.

Key Experimental Workflows & Protocols

A systematic approach is crucial for efficiently elucidating the structure of a complex poly-substituted quinolone. The following workflow illustrates the logical progression from basic to advanced NMR experiments.

Structure Elucidation Workflow

G cluster_1d 1. Initial 1D Analysis cluster_2d_core 2. Core Structure Assembly cluster_2d_3d 3. 3D Structure & Confirmation cluster_final 4. Final Structure H1 ¹H NMR (Proton Environments, Coupling) C13 ¹³C NMR (Carbon Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Assign Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->HSQC DEPT->HSQC Assign Protonated Carbons DEPT->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC Assign Quaternary Carbons & Connect Fragments HSQC->HMBC Assign Quaternary Carbons & Connect Fragments NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Confirm Stereochemistry & Conformation Structure Unambiguous Structure NOESY->Structure

Protocol 1: Standard Sample Preparation

Objective: To prepare a high-quality NMR sample free from contaminants and particulate matter.

Methodology:

  • Mass Measurement: Accurately weigh 5-10 mg of your purified quinolone derivative directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). DMSO-d₆ is often a good starting point for quinolones due to their polarity.[3][7]

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[4]

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect for any undissolved solids.

  • Filtering (Critical): Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step removes any microscopic particulate matter that can severely degrade spectral quality (peak shape and resolution).

  • Capping: Securely cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: Acquiring a High-Resolution HMBC Spectrum

Objective: To obtain a clean HMBC spectrum for assigning quaternary carbons and connecting molecular fragments.

Methodology:

  • Tuning and Shimming: After inserting the sample, ensure the spectrometer is tuned to the ¹H and ¹³C frequencies and that the magnetic field homogeneity (shim) is optimized on your sample.

  • Load a Standard HMBC Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).

  • Set Key Parameters:

    • Spectral Width (SW): Set the ¹H dimension to cover all proton signals (e.g., 0-12 ppm) and the ¹³C dimension to cover all carbon signals (e.g., 0-200 ppm).[9]

    • Number of Scans (NS): Start with 8 or 16 scans per increment.

    • Relaxation Delay (D1): Use a delay of 1.5-2.0 seconds.

    • Long-Range Coupling Constant (JXH): This is the most critical parameter. The HMBC experiment is optimized to detect correlations based on a long-range J-coupling. A value of 8 Hz is a robust starting point that will typically show both 2-bond and 3-bond correlations.

  • Acquisition: Start the experiment. An HMBC will take longer than an HSQC, often between 30 minutes to several hours, depending on the sample concentration and number of scans.

  • Processing: After acquisition, process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform phase correction.

  • Analysis: Analyze the cross-peaks. A peak at (δH, δC) indicates a 2- or 3-bond coupling between that proton and that carbon. Use these correlations to piece together your molecular skeleton.[12]

Logical Troubleshooting Flowchart

G start Start: Complex Spectrum q1 Is the issue signal overlap in the ¹H spectrum? start->q1 sol1 Run ¹H-¹H COSY. Consider changing solvent. q1->sol1 Yes q2 Are quaternary carbons unassigned? q1->q2 No sol1->q2 sol2 Run ¹H-¹³C HMBC. Optimize for J=8 Hz. q2->sol2 Yes q3 Are there broad peaks or more signals than expected? q2->q3 No sol2->q3 sol3 Run Variable Temperature (VT) NMR. Consider 2D EXSY/ROESY. q3->sol3 Yes q4 Is stereochemistry or 3D conformation unknown? q3->q4 No sol3->q4 sol4 Run NOESY or ROESY to identify through-space contacts. q4->sol4 Yes end Structure Elucidated q4->end No sol4->end

References

  • Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. (n.d.). ResearchGate. [Link]

  • Popović-Djordjević, J. B., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed. [Link]

  • Claret, J., & Osborne, A. G. (n.d.). NMR spectral studies of some quinolone derivatives. Magn. Reson. Chem.[Link]

  • Popović-Djordjević, J. B., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Journal of the Serbian Chemical Society. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Molecules. [Link]

  • Evstigneev, M. P., et al. (2006). [1H NMR study of the complexation of the quinolone antibiotic norfloxacin with DNA]. ResearchGate. [Link]

  • Vias, M., et al. (2009). Molecular details of quinolone–DNA interactions: solution structure of an unusually stable DNA duplex with covalently linked nalidixic acid residues and non-covalent complexes derived from it. Nucleic Acids Research. [Link]

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable. [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Tsiafoulis, C. G., et al. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Table 3 1 H NMR chemical shifts and line widths of the free quinolones... (n.d.). ResearchGate. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Singha, S. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • What I Learned About Drug Safety Issues From My Experience With Fluoroquinolone Antibiotics. (n.d.). Health Watch USA. [Link]

  • NMR Predictor Guide: Which Type Is Best for You? (2025). Chemaxon. [Link]

  • Evstigneev, M. P., et al. (2006). [1H NMR study of the complexation of the quinolone antibiotic norfloxacin with DNA]. PubMed. [Link]

  • Avilés-Reyes, A., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

  • Thi, D. T. D., et al. (2011). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy. [Link]

  • The Folded Conformation of Perezone Revisited. Long Range nOe Interaction in Small Molecules: Interpretable Small Signals or Useless Large Artifacts? (n.d.). SciELO México. [Link]

  • Aldred, K. J., et al. (2014). Quinolones: Action and Resistance Updated. Current Topics in Medicinal Chemistry. [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. [Link]

  • Al-Hadedi, A. A. M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

Sources

Assessing the stability of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the stability and integrity of your compound throughout your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Q1: What are the primary factors that can affect the stability of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile?

The stability of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be influenced by several factors, including:

  • pH: The quinolone ring system can be susceptible to both acid and base-catalyzed hydrolysis.[1][2]

  • Light: The presence of a nitroaromatic group suggests potential photosensitivity, leading to degradation upon exposure to UV or visible light.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation pathways, making proper storage crucial.[5][6][7]

  • Oxidizing Agents: The molecule may be susceptible to oxidative degradation, particularly at the quinolone and nitro moieties.[8][9]

Q2: How should I properly store 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile to ensure its long-term stability?

To maintain the integrity of the compound, it is recommended to store it in a cool, dark, and dry place. A storage temperature of 0-5°C is often suggested.[10] The container should be tightly sealed to protect it from moisture and light. For solutions, it is advisable to prepare them fresh and protect them from light during use.

Q3: What are the likely degradation products of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile?

While specific degradation products for this exact molecule are not extensively documented in the provided search results, based on the chemistry of related quinolone and nitroaromatic compounds, potential degradation pathways could include:

  • Hydrolysis: The carbonitrile group could be hydrolyzed to a carboxylic acid or an amide. The quinolone ring itself can also undergo hydrolytic cleavage under harsh acidic or basic conditions.[1][11]

  • Decarboxylation: If the carbonitrile is hydrolyzed to a carboxylic acid, subsequent decarboxylation is a known degradation pathway for quinolones.[12][13]

  • Reduction of the Nitro Group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

  • Photodegradation: Light exposure could lead to complex degradation pathways, including the formation of HONO and NOx from the nitro group.[3]

  • Oxidative Degradation: Oxidation could lead to hydroxylation or ring-opening of the quinolone structure.[8][9]

Q4: Are there any known safety concerns associated with the degradation products?

The toxicity of degradation products can be a significant concern. For some fluoroquinolones, degradation products have been found to pose risks of mutagenicity and carcinogenicity.[14] It is crucial to identify and characterize any significant degradants to assess their potential toxicological impact.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during stability studies of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Problem 1: I am observing unexpected degradation of my compound during routine experiments.

Possible Cause: Uncontrolled exposure to light, elevated temperatures, or incompatible solvents.

Troubleshooting Steps:

  • Light Exposure:

    • Action: Conduct experiments under amber lighting or wrap experimental vessels in aluminum foil.

    • Rationale: The nitroaromatic moiety makes the compound susceptible to photodegradation.[4] Protecting it from light is a critical first step.

  • Temperature Fluctuations:

    • Action: Ensure that all solutions and solid samples are stored at the recommended temperature (0-5°C) and that experimental conditions are temperature-controlled.

    • Rationale: Thermal degradation can occur even at moderately elevated temperatures over time.[5][15]

  • Solvent Purity and Compatibility:

    • Action: Use high-purity, degassed solvents. Avoid solvents that may contain peroxide impurities (e.g., older ethers) or are inherently reactive.

    • Rationale: Impurities in solvents can initiate or catalyze degradation reactions.

Problem 2: My analytical results show multiple, unidentified peaks after a stability study.

Possible Cause: The formation of multiple degradation products due to complex degradation pathways.

Troubleshooting Steps:

  • Systematic Forced Degradation Study:

    • Action: Perform a forced degradation study under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) to systematically generate and identify degradation products.

    • Rationale: This will help in creating a "fingerprint" of potential degradants and understanding the primary degradation pathways.

  • Mass Spectrometry Analysis:

    • Action: Utilize LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks.

    • Rationale: This information is crucial for proposing the structures of the degradation products.

  • Literature Review of Analogous Compounds:

    • Action: Research the degradation pathways of structurally similar quinolone and nitroaromatic compounds.

    • Rationale: The degradation patterns of related molecules can provide valuable clues for identifying unknown degradants.

Problem 3: I am struggling to develop a stability-indicating analytical method.

Possible Cause: Co-elution of the parent compound with one or more degradation products.

Troubleshooting Steps:

  • Method Optimization:

    • Action: Systematically vary the HPLC method parameters, including the mobile phase composition (organic modifier, pH, buffer concentration), column chemistry (C18, C8, phenyl-hexyl), and gradient profile.

    • Rationale: A robust, stability-indicating method must be able to resolve the parent peak from all significant degradation products.[16][17]

  • Use of a Diode Array Detector (DAD):

    • Action: Employ a DAD to assess peak purity.

    • Rationale: Peak purity analysis can determine if a chromatographic peak consists of a single compound or multiple co-eluting species.

  • Forced Degradation Sample Analysis:

    • Action: Analyze samples from forced degradation studies where significant degradation (e.g., 10-20%) has occurred.

    • Rationale: This ensures that the analytical method is challenged with a representative mixture of the parent compound and its degradants.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.
    • Incubate at 60°C for 24 hours.
    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with 1 N NaOH, and dilute with the mobile phase for analysis.
  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
    • Incubate at 60°C for 24 hours.
    • At appropriate time points, withdraw a sample, neutralize with 1 N HCl, and dilute with the mobile phase for analysis.
  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
    • Incubate at room temperature for 24 hours.
    • At appropriate time points, withdraw a sample and dilute with the mobile phase for analysis.
  • Photolytic Degradation:

    • Expose a solution of the compound to a photostability chamber with controlled UV and visible light sources.[18]
    • Simultaneously, keep a control sample protected from light.
    • At appropriate time points, withdraw samples from both the exposed and control solutions for analysis.
  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at 80°C.
    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • HPLC system with a DAD or UV detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid to control the pH.

  • Adjust the pH to optimize the peak shape and retention of the parent compound and its degradants.

3. Method Development:

  • Inject a mixture of the stressed samples (a cocktail of samples from the forced degradation study).

  • Optimize the gradient to achieve baseline separation of the parent peak from all major degradation product peaks.

  • Ensure the method has sufficient resolution, theoretical plates, and tailing factor for all peaks of interest.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16]

IV. Data Presentation & Visualization

Table 1: Potential Degradation Pathways and Analytical Considerations
Stress ConditionPotential Degradation PathwayKey Analytical Considerations
Acidic/Basic Hydrolysis Hydrolysis of the carbonitrile to a carboxylic acid or amide; potential ring opening under harsh conditions.[1]Monitor for new peaks with different retention times; use LC-MS to identify the mass of the hydrolytic products.
Oxidation Hydroxylation of the quinolone ring; oxidation of the nitro group.[8]Monitor for changes in the UV spectrum; LC-MS can help identify the addition of oxygen atoms.
Photolysis Complex degradation, potentially involving the nitro group and the quinolone core.[3]Compare chromatograms of light-exposed and dark control samples; use DAD to check for changes in UV spectra.
Thermal Acceleration of other degradation pathways; potential for decarboxylation if the carbonitrile is hydrolyzed.[6]Monitor for the appearance of known degradants at an accelerated rate.
Diagrams

G cluster_0 Troubleshooting Workflow start Unexpected Degradation Observed q1 Check Light Exposure? start->q1 a1 Implement Light Protection (Amber Vials, Foil) q1->a1 Yes q2 Check Temperature Control? q1->q2 No a1->q2 a2 Ensure Proper Storage & Experimental Temperature Control q2->a2 Yes q3 Check Solvent Quality? q2->q3 No a2->q3 a3 Use High-Purity, Degassed Solvents q3->a3 Yes end Re-evaluate Stability q3->end No a3->end

Caption: Troubleshooting workflow for unexpected degradation.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze characterize Identify & Quantify Degradation Products analyze->characterize

Caption: Experimental workflow for a forced degradation study.

V. References

  • Zhang, H., & Huang, C. H. (2005). Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. Environmental Science & Technology, 39(12), 4474–4483.

  • Li, S., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1134.

  • Bayer AG. (2020). Method for the hydrolysis of quinolonecarboxylic esters. Google Patents.

  • Kuznetsov, A. I., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proceedings of SPIE, 12345, 123450Y.

  • Keshavarz, M. H., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials, 19(1), 39-58.

  • Sztanke, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2054.

  • El-Gindy, A., et al. (2006). Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 433-441.

  • De Witte, B. (2010). Advanced oxidation of quinolone antibiotics in water by ozone and the peroxone process. Ghent University.

  • Ibrahim, M. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(2), 16.

  • Sztanke, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2969.

  • Sztanke, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, 36(9), 2054.

  • Lu, X., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-754.

  • Kumar, A., et al. (2016). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Journal of Analytical & Pharmaceutical Research, 2(4).

  • Baertschi, S. W., et al. (2017). Photostability and Photostabilization of Drugs and Drug Products. Journal of Pharmaceutical Sciences, 106(8), 1943-1965.

  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds.

  • El-Gindy, A., et al. (2006). Stability Indicating Methods for the Determination of Some Fluoroquinolones in the Presence of Their Decarboxylated Degradates. ResearchGate.

  • BenchChem. (n.d.). Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide.

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.

  • Sigma-Aldrich. (n.d.). 6-Nitro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid.

Sources

Technical Support Center: Antimicrobial Susceptibility Testing for Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for antimicrobial susceptibility testing (AST) of novel compounds. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common pitfalls encountered during the crucial early stages of antimicrobial discovery. As you navigate the complexities of evaluating new chemical entities, this resource provides field-proven insights, detailed troubleshooting protocols, and authoritative references to ensure the integrity and reproducibility of your results.

Introduction: The Unique Challenges of Novel Compound AST

Standardized AST methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are optimized for well-characterized, approved antibiotics.[1][2][3][4] However, novel compounds present a unique set of challenges that can lead to inaccurate and misleading data if not properly addressed. These pitfalls often stem from the compound's unique physicochemical properties, unknown mechanisms of action, and the absence of established clinical breakpoints.[5][6]

This guide moves beyond standard protocols to address the "why" behind common experimental failures, providing you with the causal understanding needed to design robust, self-validating experiments.

Section 1: Foundational Issues - Method Selection & Standardization

The first critical decision is selecting the appropriate AST method. This choice can profoundly impact the accuracy of your minimum inhibitory concentration (MIC) values.

FAQ 1: Which AST method is best for my new, uncharacterized compound?

Answer: For novel compounds, the broth microdilution (BMD) method is the universally recognized gold standard reference method .[1][2][7] Both CLSI (M07) and ISO (20776-1) define this as the benchmark for AST.[1][2][8]

Causality & Rationale:

  • Quantitative Results: BMD provides a quantitative MIC value (the lowest concentration that inhibits visible growth), which is essential for characterizing a new drug's potency.[9][10]

  • Minimized Diffusion Issues: Unlike diffusion-based methods (disk or gradient), BMD is less affected by a compound's molecular weight, polarity, or solubility, which are often unknown or suboptimal for novel molecules.[11] Non-polar compounds, in particular, diffuse poorly in agar, which can lead to falsely high MICs or a complete lack of an inhibition zone.[11]

  • Standardization: BMD is a highly standardized platform, making it the most reliable choice for generating reproducible data that can be compared across different studies and development stages.[7][8]

While methods like agar dilution and disk diffusion are also CLSI reference methods, they were developed and validated against BMD.[7] Therefore, starting with the gold standard is paramount.

Table 1: Comparison of Common AST Methods for Novel Compounds
FeatureBroth Microdilution (BMD)Agar DilutionDisk/Gradient Diffusion
Primary Output Quantitative MIC (µg/mL)Quantitative MIC (µg/mL)Qualitative Zone Diameter (mm)
Suitability for Novel Compounds Excellent (Gold Standard) [1][7]GoodPoor to Fair
Key Advantage High-throughput, standardized, less affected by compound properties.[7][9]Allows testing of multiple strains simultaneously.[10]Simple, low cost.[9][10]
Common Pitfall Compound solubility/precipitation, binding to plastic.Compound stability in heated agar, labor-intensive.Poor diffusion of large or non-polar molecules, results not comparable to MIC.[11]
Recommendation Primary method for all novel compound screening. A secondary or confirmatory method for specific applications.Not recommended for initial characterization; may be used for preliminary screening if compound properties are favorable.
Section 2: Compound-Specific Pitfalls

Novel chemical entities rarely behave like optimized antibiotics. Their physical and chemical properties are a major source of error.

FAQ 2: My compound has poor aqueous solubility. How can I get a reliable MIC value?

Answer: This is one of the most common and critical pitfalls. If a compound precipitates in the test medium, the actual concentration exposed to the bacteria is unknown, leading to a falsely elevated MIC.

Causality & Rationale: Poorly soluble compounds are a major hurdle in drug development.[12][13] In an AST assay, when a compound falls out of solution, its effective concentration drops dramatically. This can occur in the stock solution or, more commonly, upon dilution into the aqueous Mueller-Hinton Broth (MHB).

Troubleshooting Protocol: Managing Poor Solubility
  • Solvent Selection & Validation:

    • Identify a suitable organic solvent (e.g., DMSO, ethanol) that fully dissolves your compound at a high concentration.

    • Crucially, determine the highest concentration of this solvent that does not affect bacterial growth. This is typically ≤1% for DMSO. Run a control experiment with only the solvent at various concentrations against your test organism(s) to confirm.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution in your validated solvent. Ensure the final concentration in the assay will not exceed the maximum non-inhibitory solvent concentration.

    • Example: To achieve a final solvent concentration of 1%, you can add 2 µL of a 50x compound stock to a final well volume of 100 µL.

  • Visual Inspection:

    • During serial dilutions and after addition to the assay plate, visually inspect every well for precipitation (cloudiness, particulates). Use a light source or a plate reader to help. If precipitation is observed, the resulting MIC is invalid.

  • Consider Solubilizing Excipients:

    • In some cases, surfactants like Tween 80 (e.g., at 0.002%) can be used to improve solubility. However, this represents a modification of the standard method and requires rigorous validation.[8] You must prove that the excipient itself has no antimicrobial activity and does not potentiate the activity of your compound.

dot

G start Suspected Solubility Issue (High/Variable MICs, Visible Precipitation) solv_choice 1. Select a potent organic solvent (e.g., DMSO, Ethanol) start->solv_choice solv_val 2. Determine Max Non-Inhibitory Solvent Concentration solv_choice->solv_val stock_prep 3. Prepare a concentrated stock solution ensuring final assay concentration is below max solv_val->stock_prep <1% is typical run_ast 4. Perform Broth Microdilution Assay stock_prep->run_ast inspect 5. Visually inspect wells for precipitation run_ast->inspect mic_valid Result: MIC is likely valid. Report final solvent concentration. inspect->mic_valid No Precipitation mic_invalid Result: MIC is invalid. Data cannot be trusted. inspect->mic_invalid Precipitation Observed reassess Re-evaluate compound or formulation. Consider solubilizing agents (with validation) or chemical modification. mic_invalid->reassess

Caption: A troubleshooting workflow for addressing compound solubility issues.

FAQ 3: I am seeing "skipped wells" or hazy, trailing growth. How should I read the MIC?

Answer: These phenomena require careful and consistent interpretation. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth.[14][15]

Causality & Rationale:

  • Skipped Wells (Growth at high concentrations, no growth at lower ones): This can be caused by compound precipitation at high concentrations or paradoxical effects where the drug is less effective at higher levels. The MIC should be read as the lowest concentration with no visible growth, but the skipped wells must be noted as they may indicate a complex dose-response.

Section 3: Inoculum-Related Problems

The bacterial inoculum is a critical variable that must be precisely controlled. Failure to do so is a leading cause of result variability.

FAQ 4: My MIC results are inconsistent between experiments. Could it be the inoculum?

Answer: Absolutely. The "inoculum effect" is a well-documented phenomenon where the MIC of an antimicrobial agent increases with a higher initial bacterial density.[17][18] This is a critical pitfall, especially for certain classes of antibiotics like beta-lactams when tested against bacteria producing degrading enzymes (e.g., beta-lactamases).[19]

Causality & Rationale: A higher bacterial load can overwhelm the antibiotic through several mechanisms:

  • Enzymatic Degradation: More bacteria can produce more drug-degrading enzymes.[19]

  • Drug Sequestration: The compound may bind to bacterial cells, and a higher density of cells effectively reduces the free drug concentration.[17]

  • Metabolic State: High-density populations may have different metabolic states that reduce susceptibility.[20]

For a novel compound, it is crucial to determine if it is subject to an inoculum effect, as this has significant implications for its potential clinical use.

Experimental Protocol: Testing for an Inoculum Effect
  • Prepare Standard and High Inocula:

    • Standard Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[11] This is the standard recommended by CLSI and EUCAST.[11]

    • High Inoculum: Prepare a second inoculum to achieve a final concentration of 5 x 10⁷ CFU/mL in the assay wells.[19]

  • Perform Parallel BMD Assays: Run two separate broth microdilution assays simultaneously with your novel compound: one with the standard inoculum and one with the high inoculum.

  • Compare MICs: After incubation, compare the MIC values from both assays. An increase of four-fold (2 dilutions) or more in the MIC value with the high inoculum is generally considered a significant inoculum effect.[19]

Table 2: Standard Inoculum Preparation and Verification
StepParameterSpecificationRationale & Key Pitfall
1. Colony SelectionPure, 18-24h cultureSelect 4-5 well-isolated colonies of the same morphology.[15]Using mixed cultures or old colonies leads to inaccurate and non-reproducible results.
2. SuspensionSterile saline or brothAdjust turbidity to match a 0.5 McFarland standard.[15]Inoculum that is too light or too heavy will falsely lower or raise the MIC, respectively.[11]
3. DilutionVaries by methodFor BMD, dilute to achieve a final well concentration of ~5 x 10⁵ CFU/mL.[11]Incorrect dilution math is a common source of error. Always double-check calculations.
4. Verification (Optional but Recommended)Plate CountPerform a viable plate count of the final inoculum.[11]This is the only way to confirm the actual CFU/mL and ensure the McFarland standard was accurate.
Section 4: Data Interpretation Without Breakpoints

Perhaps the most significant departure from routine AST is how you interpret the data for a brand-new compound.

FAQ 5: I have an MIC value. How do I know if the bacteria is "Susceptible" or "Resistant"?

Answer: You don't. For a novel compound, there are no clinically validated breakpoints. The terms "Susceptible" (S), "Intermediate" (I), and "Resistant" (R) are clinical categories established by regulatory bodies like CLSI and EUCAST after extensive study of pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.[14][21]

What you have is a raw potency value (the MIC). Your goal in early-stage development is to:

  • Determine the MIC against a wide range of relevant organisms.

  • Establish the MIC₅₀ and MIC₉₀: The concentrations required to inhibit 50% and 90% of a large panel of clinical isolates, respectively.

  • Compare potency to existing drugs: How does your compound's MIC profile stack up against standard-of-care antibiotics?

  • Correlate MICs with PK/PD data: As development progresses, the MIC data will be essential for establishing PK/PD targets (e.g., Time > MIC, Cmax/MIC) that predict efficacy in animal models and eventually, humans.

Section 5: Quality Control (QC) Failures

A robust QC program is the foundation of trustworthy AST data.

FAQ 6: My MIC for a quality control strain (e.g., E. coli ATCC 25922) is out of the acceptable range. What should I do?

Answer: Do not report any results from that assay. A QC failure invalidates the entire batch of tests. You must systematically troubleshoot the issue before repeating the experiment.

Causality & Rationale: QC strains have well-defined, expected MIC ranges for standard antibiotics.[7] A failure indicates a systematic error in your materials or technique. Ignoring a QC failure means you cannot trust any of the MICs generated for your novel compound in that run.

dot

G start QC Strain MIC Out of Range check_inoculum 1. Was the inoculum standardized correctly to 0.5 McFarland? start->check_inoculum check_media 2. Check Media/Reagents: - MHB pH (7.2-7.4)? - Cation adjustment correct? - Expiration dates? check_inoculum->check_media Yes repeat_test Repeat the entire assay with corrections. check_inoculum->repeat_test No check_compound 3. Check QC Antibiotic: - Correct storage? - Freshly prepared stock? - Expiration date? check_media->check_compound Yes check_media->repeat_test No check_strain 4. Check QC Strain: - Purity plate check? - Use a fresh or new stock vial? check_compound->check_strain Yes check_compound->repeat_test No check_tech 5. Review Technique: - Pipetting accuracy? - Correct incubation time/temp? - Consistent endpoint reading? check_strain->check_tech Yes check_strain->repeat_test No check_tech->repeat_test Yes success QC now in range. Experimental results are valid. repeat_test->success

Caption: A systematic workflow for troubleshooting QC failures in AST.

References
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in Microbiology.[Link]

  • New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical Lab Products.[Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports.[Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical Lab Products.[Link]

  • The antimicrobial susceptibility testing conundrum. TTP.[Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.[Link]

  • Antimicrobial Susceptibility Testing Challenges. American Association for Clinical Chemistry.[Link]

  • Challenges faced by existing and emerging antimicrobial... ResearchGate.[Link]

  • How to read new antimicrobial susceptibility testing results? La revue du praticien.[Link]

  • Examining Ways to Combat Antibiotic Resistance and Foster New Drug Development. U.S. Food and Drug Administration.[Link]

  • [How to read new antimicrobial susceptibility testing results?]. PubMed.[Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux.[Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.[Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network.[Link]

  • Emerging Resistance, New Antimicrobial Agents … but No Tests! The Challenge of Antimicrobial Susceptibility Testing in the Current US Regulatory Landscape. Clinical Infectious Diseases, Oxford Academic.[Link]

  • Inoculum effect of antimicrobial peptides. Proceedings of the National Academy of Sciences.[Link]

  • Overcoming Antibiotic Resistance with Novel Paradigms of Antibiotic Selection. MDPI.[Link]

  • A Fundamental Change in Antibiotic Susceptibility Testing Would Better Prevent Therapeutic Failure: From Individual to Population-Based Analysis. Frontiers in Microbiology.[Link]

  • Bringing Antimicrobial Susceptibility Testing for New Drugs into the Clinical Laboratory: Removing Obstacles in Our Fight against Multidrug-Resistant Pathogens. American Society for Microbiology.[Link]

  • 2019 AST Hot Topic Cefazolin Inoculum Effect. Clinical and Laboratory Standards Institute.[Link]

  • Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies. Nature.[Link]

  • New definitions of susceptibility categories EUCAST 2019: clinic application. Revista Española de Quimioterapia.[Link]

  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing.[Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST.[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute.[Link]

  • Resources. Clinical & Laboratory Standards Institute.[Link]

  • Validation of three MicroScan® antimicrobial susceptibility testing plates designed for low-resource settings. PLOS Neglected Tropical Diseases.[Link]

  • Modification of antimicrobial susceptibility testing methods. Journal of Antimicrobial Chemotherapy.[Link]

  • Inoculum-Based Dosing: A Novel Concept for Combining Time with Concentration-Dependent Antibiotics to Optimize Clinical and Microbiological Outcomes in Severe Gram Negative Sepsis. MDPI.[Link]

  • Inoculum effect of antimicrobial peptides. PNAS.[Link]

  • The Influence of Growth Efficiency on the Inoculum Effect. NSUWorks.[Link]

  • (PDF) Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate.[Link]

  • Use of Novel Antibiograms to Determine the Need for Earlier Susceptibility Testing and Administration for New β-Lactam/β-Lactamase Inhibitors in the United States. MDPI.[Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies. MDPI.[Link]

  • SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. Drug Development & Delivery.[Link]

  • Technologies to Counter Poor Solubility Issues: A Review. PharmaTutor.[Link]

  • Novel Targets for Antimicrobials. International Journal of Advanced Research.[Link]

  • Curbing Antibiotic Resistance Through Off-Target Antibiotic Removal. American Society for Microbiology.[Link]

  • Tackling the Big Issue of Solubility. Pharmaceutical Technology.[Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.[Link]

  • Recent advancements toward the incremsent of drug solubility using environmentally-friendly supercritical CO2: a machine learning perspective. Frontiers in Chemistry.[Link]

Sources

Enhancing the cell permeability of synthetic quinolone-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the QuinolonePerm-X Support Center. As drug development professionals engineering novel synthetic quinolone- and fluoroquinolone-based inhibitors, you are likely encountering the classical pharmacokinetic bottleneck: achieving potent in vitro enzymatic inhibition but poor intracellular accumulation.

This guide is curated by Senior Application Scientists to help you troubleshoot permeability barriers, decipher the underlying physicochemical causality, and implement self-validating experimental protocols to confidently advance your lead compounds.

🔬 Core Diagnostics: Physicochemical & Zwitterionic Behavior

FAQ 1: Why does my novel quinolone derivative exhibit low passive permeability despite having an optimal LogP?

Causality & Resolution: Traditional quinolones and fluoroquinolones are amphoteric molecules. They typically contain a C3 carboxylic acid (pKa ~5.1–5.8) and a basic moiety at the C7 position, such as a tertiary or secondary amine (pKa >7.0)[1]. At a physiological pH of 7.4, both functional groups are ionized, creating a zwitterion.

While the overall net charge may be neutral, the spatial separation of these charges generates a massive dipole moment. This dipole heavily restricts spontaneous partitioning into the hydrophobic core of the lipid bilayer, overriding the lipophilicity (LogP) of the core scaffold. To troubleshoot this, you must shift your focus from LogP to LogD (distribution coefficient at pH 7.4).

  • Resolution: Consider temporarily masking the C3 carboxylate via esterification (prodrug strategy) or exploring non-classical zwitterion isosteres that reduce the

    
    pKa between the acidic and basic centers to increase the fraction of the neutral microspecies[2].
    
FAQ 2: How can I bypass the lipid bilayer entirely if structural modification abolishes my compound's target affinity?

Causality & Resolution: If your structure-activity relationship (SAR) is too tight to tolerate prodrug modifications, you must employ formulation-driven delivery strategies.

  • Resolution: Linker-photolysis systems or pH-responsive nanoparticle delivery can effectively shield the zwitterionic dipole during extracellular transit. For instance, conjugating the quinolone via an o-nitrobenzyl (ONB) photocleavable linker or utilizing mesoporous silica nanoparticles allows the drug to enter via receptor-mediated endocytosis, releasing the active inhibitor only within the acidic environment of endolysosomes (pH 5.0–6.0)[3].

Pathway Drug Quinolone Inhibitor Zwit Zwitterionic Form (pH 7.4) Drug->Zwit Ionization Neutral Neutral Form / Prodrug Drug->Neutral Optimization Membrane Lipid Bilayer Zwit->Membrane Low Permeability Neutral->Membrane High Permeability Target Intracellular Target Membrane->Target Diffusion Efflux Efflux Pump (e.g., P-gp) Membrane->Efflux Substrate Efflux->Drug Extrusion

Caption: Intracellular accumulation dynamics and transporter efflux pathways of synthetic quinolones.

🛑 Transport Troubleshooting: Mammalian & Bacterial Efflux

FAQ 3: My compound passes PAMPA but fails to accumulate inside cells. What is the mechanism?

Causality & Resolution: PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive lipid diffusion. If your compound succeeds in PAMPA but fails in cell-based assays, it is being actively extruded by cellular efflux pumps before it can reach an effective intracellular concentration.

  • Mammalian targets: Quinolones are notorious substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4].

  • Bacterial targets: If targeting Gram-negative pathogens, the tripartite RND-family pumps (e.g., AcrAB-TolC) actively expel amphiphilic quinolones across the complex double-membrane[5]. In S. aureus (Gram-positive), the NorA multidrug efflux pump is highly specific for quinolone expulsion[6].

  • Resolution: Perform an efflux ratio (ER) test in Caco-2 cells. If targeting bacteria, compare the Minimum Inhibitory Concentration (MIC) of your drug in wild-type strains versus efflux-deficient mutants (e.g.,

    
    acrAB).
    
FAQ 4: How do I experimentally confirm efflux pump liability?

Resolution: A reliable test involves co-administering your quinolone with well-characterized Efflux Pump Inhibitors (EPIs).

  • For Caco-2/mammalian assays , co-dose with Verapamil (100 µM) to block P-gp, or Ko143 to block BCRP.

  • For bacterial assays , co-administer PA

    
    N for Gram-negative RND pumps[7] or IMP-2380 (at nanomolar concentrations) to competitively inhibit the NorA pump in S. aureus[6]. If the permeability or MIC is restored, your compound is an active efflux substrate.
    

📊 Diagnostic Data & Permeability Matrices

To aid rapid decision-making, we have summarized the diagnostic metrics for quinolone permeability into an actionable troubleshooting matrix.

Table 1: Troubleshooting Matrix for Quinolone Permeability Optimization

Observed IssueDiagnostic MetricRoot MechanismProven Resolution Strategy
Poor Passive Permeability PAMPA

< 1

10

cm/s
High zwitterionic fraction trapping drug in aqueous phaseMask C3 carboxylate via ester prodrug; lower pKa of basic amine.
High Membrane Retention Mass Balance Recovery < 80%Excessive lipophilicity traps compound inside the lipid bilayerIntroduce polar solubilizing groups (e.g., morpholine) to C7 substituent.
Mammalian Cellular Efflux Caco-2 Efflux Ratio (B

A / A

B) > 2.0
Recognition by active transporters (P-gp / BCRP)Steric shielding of the core scaffold; co-dose with Verapamil.
Bacterial Pump Extrusion MIC shift (WT vs. pump mutant) > 4-foldSubstrate for AcrAB-TolC (Gram -) or NorA (Gram +)Co-administer EPIs (PA

N, IMP-2380); redesign C7 to bulkier variants.

🧪 Self-Validating Experimental Protocols

To generate trustworthy permeability data, an assay must prove its own physical integrity before biological data is extracted. Below are the definitive, self-validating methodologies for quinolone permeability screening.

Protocol 1: Self-Validating Caco-2 Monolayer Transport Assay

The Caco-2 assay mimics the human intestinal epithelium. This protocol features strict paracellular leak and mass-balance checks.

Step 1: Differentiation and Quality Control (Self-Validation Phase)

  • Seed Caco-2 cells onto 24-well polycarbonate Transwell inserts at 2

    
     10
    
    
    
    cells/well[8].
  • Culture for 21 days to allow full polarization and tight junction formation.

  • Validation Check 1 (TEER): Measure Transepithelial Electrical Resistance (TEER) using a voltameter. Proceed only if TEER > 300

    
    cm
    
    
    
    [8].
  • Validation Check 2 (Lucifer Yellow): Add 20 µg/mL Lucifer Yellow (a paracellular marker) to the apical chamber. Incubate for 2 hours. A

    
     < 1 
    
    
    
    10
    
    
    cm/s validates that tight junctions are intact[8].

Step 2: Bidirectional Transport Execution

  • Wash monolayers twice with warm HBSS buffer (pH 7.4)[8].

  • Apical to Basolateral (A

    
    B):  Add 0.5 mL of the quinolone dosing solution (10 µM) to the apical chamber. Add 1.5 mL of fresh HBSS to the basolateral chamber.
    
  • Basolateral to Apical (B

    
    A):  In a parallel well, reverse the volumes and dosing side to test for active efflux.
    
  • Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

Step 3: Mass Balance Calculation (Self-Validation Phase)

  • Quantify quinolone concentrations via LC-MS/MS.

  • Validation Check 3 (Mass Balance): Calculate total drug recovered (Apical + Basolateral + Cellular Lysate) relative to the initial dose. If recovery is <80%, your drug is heavily adhering to the plastic plates or trapped irreversibly in the cell membrane. Add 1% BSA to the receiver chamber in future runs to facilitate sink conditions[8].

Protocol Seed Seed Caco-2 Cells (21-day differentiation) TEER Measure TEER (>300 Ω·cm² ?) Seed->TEER LY Lucifer Yellow (<1x10⁻⁶ cm/s ?) TEER->LY Yes Fail Discard Monolayer TEER->Fail No LY->Fail No Transport Run A->B & B->A Transport (w/ and w/o EPI) LY->Transport Yes MassBal Calculate Mass Balance (Recovery >80% ?) Transport->MassBal MassBal->Fail No (Adsorption) Success Valid Permeability Data MassBal->Success Yes

Caption: Self-validating Caco-2 permeability workflow with built-in integrity controls.

Protocol 2: High-Throughput PAMPA with Membrane Retention Profiling

PAMPA evaluates pure passive diffusion without transporter interference. For quinolones, tracking membrane entrapment is critical.

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Dosing: Prepare a 50 µM solution of your quinolone inhibitor in PBS. To test physiological speciation, run parallel plates at pH 6.5 (mimicking intestinal/endosomal environments) and pH 7.4 (systemic circulation). Add 150 µL to donor wells.

  • Incubation: Assemble the sandwich plate with 300 µL of matching buffer in the acceptor wells. Incubate for 4 hours at room temperature.

  • Quantification & Self-Validation: Measure UV or LC-MS absorbance in donor and acceptor plates. Use the mass balance equation to calculate the Membrane Retention Factor (

    
    ). If 
    
    
    
    > 20%, the quinolone is partitioning into the lipid layer but lacking the kinetic energy or hydrophilicity to partition out into the acceptor aqueous phase.

📚 References

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PMC / MDPI. Available at:[Link]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC / NIH. Available at:[Link]

  • Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility. MDPI. Available at:[Link]

  • Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformation. bioRxiv. Available at:[Link]

  • Activation Strategies in Image-Guided Nanotherapeutic Delivery. MDPI. Available at:[Link]

  • Investigation of the Uptake and Transport of Two Novel Camptothecin Derivatives in Caco-2 Cell Monolayers. MDPI. Available at:[Link]

Sources

Validation & Comparative

Comparative analysis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and fluoroquinolones

Author: BenchChem Technical Support Team. Date: March 2026

An objective, mechanistically grounded comparison of traditional fluoroquinolones with the emerging 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (6-NQ3C) scaffold is highly relevant to contemporary drug discovery, particularly in the context of rising antimicrobial resistance (AMR).

As researchers encounter critical bottlenecks associated with the Quinolone Resistance-Determining Region (QRDR), structural divergence—specifically replacing the C6-fluorine and C3-carboxylic acid with a C6-nitro and C3-carbonitrile, respectively—opens alternative pharmacological pathways.

The following technical guide provides an in-depth analysis of these two classes, comparing their molecular dynamics, binding kinetics, and in vitro experimental validations.

Structural Rationale and Mechanistic Divergence

To understand the differential performance of these two scaffolds, we must analyze the causality behind their structural substitutions. Both compound classes target bacterial DNA gyrase and Topoisomerase IV, but their molecular interactions with the target cleavage complex differ fundamentally[1].

  • Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin): The canonical fluoroquinolone pharmacophore relies heavily on a C3-carboxylic acid to coordinate a water-metal (Mg²⁺) ion bridge with serine and acidic residues in the enzyme's binding pocket[2]. The C6-fluorine enhances gyrase affinity and cell wall penetration. However, point mutations at the critical Ser/Asp residues in the QRDR easily disrupt this metal-ion bridge, conferring high-level resistance[2].

  • 6-NQ3C Derivatives: This scaffold implements a paradigm shift by replacing the carboxylic acid with a 3-carbonitrile group and the C6-fluorine with a 6-nitro group. The carbonitrile moiety acts as a highly directional hydrogen bond acceptor (HBA). Instead of relying on the vulnerable water-metal bridge, the cyano group can interact directly with alternative binding pocket residues, forming novel water-mediated non-covalent bridges. Concurrently, the 6-nitro group increases molecular volume and electronegativity, which enhances binding kinetics in the enzyme's mutant pockets and significantly improves entry through the lipid-rich envelope of organisms like Mycobacterium tuberculosis[3].

MOA DNA Bacterial DNA Substrate Complex Cleavage Complex (Transient DNA Breaks) DNA->Complex Enzyme binding Gyrase DNA Gyrase / Topo IV (GyrA/GyrB or ParC/ParE) Gyrase->Complex Block Stabilized Ternary Complex (Replication Blocked) Complex->Block Inhibitor trapping FQ Fluoroquinolones (C6-F, C3-COOH) FQ->Block Water-metal bridge (Susceptible to QRDR) NQ 6-NQ3C Derivatives (C6-NO2, C3-CN) NQ->Block Direct H-bond & Steric fit (Evades some QRDR) Death Irreversible DNA Damage & Apoptosis/Cell Death Block->Death

Divergent topoisomerase trapping pathways of Fluoroquinolones vs. 6-NQ3C derivatives.

Comparative Efficacy and Quantitative Data

In comparative in vitro models, 6-NQ3C derivatives have demonstrated a distinct advantage against multi-drug resistant strains where standard fluoroquinolones fail, particularly in antimycobacterial assays[3][4].

The table below synthesizes benchmarked performance metrics across key parameters:

ParameterFluoroquinolones (e.g., Ciprofloxacin)6-NQ3C Scaffold Derivatives
Primary Mechanism Stabilization of Topo IV / Gyrase cleavage complex via C3-COOH[1]DNA Gyrase inhibition via C3-CN allosteric/direct binding
Target MIC (M. tuberculosis) 0.5 - 2.0 µM0.08 - 0.24 µM[3]
DNA Gyrase IC₅₀ (E. coli) ~0.39 µM[2]2.26 - 3.69 µM[4]
Resistance Profile High susceptibility to gyrA (Ser83, Asp87) point mutations[2]Retains significant activity against MDR-TB and MRSA strains[3]
Physicochemical Edge Optimal aqueous solubilityHigher lipophilicity; enhanced intracellular target penetration

Experimental Protocol: Self-Validating DNA Supercoiling & Cleavage Assay

To accurately compare the enzymatic inhibition properties of 6-NQ3C against canonical fluoroquinolones, researchers must utilize an assay that strictly isolates cleavage complex stabilization from general catalytic inhibition.

The following step-by-step methodology utilizes an ATP-dependent DNA supercoiling assay designed for self-validation.

Causality Check: We add ATP only after pre-incubating the enzyme, DNA, and the compound. This ensures that the drug has fully accessed the active site before ATP hydrolysis drives the topological changes.

Protocol:

  • Reaction Assembly: In a sterile microcentrifuge tube, prepare a 20 µL reaction mixture containing 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 0.1 mg/mL BSA, pH 7.5).

  • Substrate and Enzyme Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA, followed by 2 units of purified E. coli DNA gyrase holoenzyme.

  • Compound Introduction: Introduce the test compound (Ciprofloxacin or 6-NQ3C derivative) at titrated concentrations (0.1 µM to 50 µM). Incubate at 37°C for 15 minutes to allow ternary complex equilibrium.

  • Initiation: Trigger the supercoiling reaction by adding ATP to a final concentration of 1 mM. Incubate for 30 minutes at 37°C.

  • Trapping the Cleavage Complex (Critical Step): Terminate the reaction by adding 2 µL of 10% SDS followed by 2 µL of Proteinase K (1 mg/mL). Incubate for an additional 30 minutes at 37°C.

    • Mechanism: SDS instantly denatures the topoisomerase, preventing religation. Proteinase K digests the denatured enzyme, exposing the covalently trapped double-strand breaks for quantification.

  • Resolution: Separate the DNA topoisomers using 1% agarose gel electrophoresis (in 1X TAE buffer, run at 3 V/cm for 3 hours) in the absence of ethidium bromide. Stain post-run.

  • Quantification: Measure the depletion of the relaxed DNA band and the accumulation of the linear cleaved DNA band to calculate the IC₅₀.

Workflow S1 1. Substrate Prep (Relaxed pBR322) S2 2. Compound Incubation (Gyrase + Drug, 37°C) S1->S2 S3 3. ATP Initiation (Trigger Supercoiling) S2->S3 S4 4. SDS & Proteinase K (Trap Cleaved DNA) S3->S4 S5 5. Electrophoresis (Quantify IC50) S4->S5

Validated workflow for comparative DNA gyrase supercoiling and cleavage assays.

Conclusion and Applicability

While canonical fluoroquinolones remain essential first-line therapies, the reliance on the C3-carboxylic acid / C6-fluorine geometry inherently ties them to rising resistance trends[1][2]. The 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile core serves as a highly robust alternative. By leveraging the bioisosteric properties of the 3-carbonitrile group to alter enzyme-pocket interactions and the 6-nitro group to enhance lipid-barrier permeability, this scaffold provides drug developers with a vital starting point for targeting MDR-pathogens, especially Mycobacterium tuberculosis[3].

References

1.[3] Chemotherapeutic Interventions Against Tuberculosis. MDPI. Available at: 2.[1] Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available at: 3.[2] Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. Available at: 4.[4] Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. MDPI. Available at: 5. Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. White Rose University Consortium. Available at:

Sources

Validating the Molecular Target of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Target Validation in Antibacterial Drug Discovery

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The quinolone class of antibiotics has long been a cornerstone in treating bacterial infections, primarily by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2] 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a quinolone derivative, represents a promising scaffold in the development of new antibacterial agents. However, before significant resources are invested in its development, robust validation of its molecular target is paramount. This guide provides a comprehensive, in-depth comparison of experimental methodologies to definitively identify and validate the molecular target of this compound in bacteria, ensuring a solid foundation for further drug development.

The core principle of target validation lies in unequivocally demonstrating that a compound's biological effect, such as bacterial growth inhibition, is a direct consequence of its interaction with a specific molecular target.[3] This process is crucial to avoid costly late-stage failures in drug development that can arise from off-target effects or a misunderstanding of the compound's true mechanism of action.

Putative Molecular Targets: DNA Gyrase and Topoisomerase IV

Based on its structural similarity to other quinolone antibiotics, the primary putative molecular targets for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are vital for managing DNA topology during replication, transcription, and repair.[6] Quinolones are known to stabilize the covalent complex between these enzymes and DNA, leading to double-strand breaks and ultimately cell death.[7] While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV can be the primary target in some Gram-positive species.[5][7]

A Multi-pronged Approach to Target Validation

A robust target validation strategy employs a combination of biochemical, biophysical, and whole-cell-based assays. This multi-faceted approach provides converging lines of evidence, strengthening the confidence in the identified target. We will explore and compare three key experimental workflows:

  • Biophysical Confirmation of Direct Binding: Cellular Thermal Shift Assay (CETSA)

  • Biochemical Validation of Enzyme Inhibition: In Vitro Enzymatic Assays

  • Whole-Cell Confirmation of Mechanism of Action: Resistant Mutant Mapping

The following sections will detail the rationale behind each method, provide step-by-step protocols, and compare their relative strengths and weaknesses.

Cellular Thermal Shift Assay (CETSA): Directly Observing Target Engagement in Intact Cells

Rationale and Expertise: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that provides direct evidence of a compound binding to its target within the complex environment of an intact cell.[8][9] The underlying principle is that the binding of a ligand, in this case, 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, stabilizes the target protein, making it more resistant to thermal denaturation.[10][11] This method is invaluable as it assesses target engagement in a more physiologically relevant context compared to assays using purified proteins.[9]

Experimental Workflow:

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Bacterial Culture Preparation: Grow the target bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) to the mid-logarithmic phase of growth.

  • Compound Incubation: Aliquot the bacterial culture and incubate with varying concentrations of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile or a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge: Subject the treated and control cell suspensions to a temperature gradient using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the putative targets (DNA gyrase subunits GyrA and GyrB, and topoisomerase IV subunits ParC and ParE).

  • Data Analysis: Quantify the band intensities at each temperature to generate melting curves. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates direct target engagement.[12]

Isothermal Dose-Response Fingerprint (ITDRF): A variation of CETSA, the ITDRF, involves heating the cells at a single, fixed temperature (typically near the Tm of the target protein) while varying the compound concentration. This generates a dose-dependent thermal stabilization curve, providing further quantitative evidence of target engagement.[12]

In Vitro Enzymatic Assays: Quantifying Inhibitory Potency

Rationale and Expertise: While CETSA confirms binding, in vitro enzymatic assays are essential to demonstrate that this binding event translates into functional inhibition of the target enzyme's activity.[13] These assays utilize purified enzymes and their respective DNA substrates to directly measure the compound's inhibitory effect.[14] For DNA gyrase and topoisomerase IV, the most common assays measure their ability to introduce or relax DNA supercoils.[15]

Experimental Workflow:

Caption: Workflow for In Vitro Enzymatic Assays.

Detailed Protocols:

a) DNA Gyrase Supercoiling Assay:

  • Reaction Setup: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (the substrate), ATP, and the necessary buffer components.[16]

  • Compound Addition: Add varying concentrations of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile or a known inhibitor (e.g., ciprofloxacin) as a positive control.[17]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.[15]

  • Data Analysis: Quantify the amount of supercoiled DNA at each compound concentration to determine the half-maximal inhibitory concentration (IC50).[18]

b) Topoisomerase IV Decatenation/Relaxation Assay:

  • Reaction Setup: Prepare a reaction mixture with purified topoisomerase IV and either catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA as the substrate, along with ATP and buffer.[19]

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate at the enzyme's optimal temperature.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Decatenated or relaxed DNA will show a different migration pattern compared to the substrate.

  • Data Analysis: Determine the IC50 by quantifying the conversion of substrate to product.

Resistant Mutant Mapping: Linking Genotype to Phenotype

Rationale and Expertise: This whole-cell approach provides strong genetic evidence for the compound's mechanism of action. The principle is that bacteria that develop resistance to a drug often do so through mutations in the gene encoding the drug's target.[20] By generating resistant mutants and identifying the location of these mutations, we can infer the molecular target.[21]

Experimental Workflow:

Caption: Workflow for Resistant Mutant Mapping.

Detailed Protocol:

  • Generation of Resistant Mutants: Expose a large population of the target bacteria to increasing, sub-lethal concentrations of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Plate the bacteria on agar containing the compound to select for resistant colonies.[20]

  • Verification of Resistance: Confirm the resistance phenotype of the selected colonies by determining their minimum inhibitory concentration (MIC) compared to the wild-type strain.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the resistant mutants and the wild-type strain and perform whole-genome sequencing.

  • Mutation Analysis: Compare the genome sequences of the resistant mutants to the wild-type to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

  • Target Identification: A clustering of mutations within the genes encoding the subunits of DNA gyrase (gyrA, gyrB) or topoisomerase IV (parC, parE) would provide strong evidence that these are the primary targets of the compound.[1]

Comparison of Target Validation Methodologies

Methodology Principle Strengths Weaknesses
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[10]- Direct evidence of target engagement in intact cells.[8] - Physiologically relevant context.[9] - Does not require purified protein.- Requires a specific antibody for the target protein. - May not be suitable for all proteins. - Does not provide information on functional inhibition.
In Vitro Enzymatic Assays Measures the direct inhibitory effect of a compound on the activity of a purified enzyme.[13]- Provides quantitative data on inhibitory potency (IC50). - Allows for detailed mechanistic studies. - High-throughput screening is possible.[15]- Requires purified, active enzyme. - Lacks the complexity of the cellular environment. - A potent in vitro inhibitor may not have whole-cell activity due to poor permeability or efflux.[14]
Resistant Mutant Mapping Resistance to a drug is often conferred by mutations in the gene encoding its target.[20]- Strong genetic evidence for the mechanism of action. - Unbiased, genome-wide approach. - Can reveal secondary targets or resistance mechanisms.- Can be time-consuming to generate and sequence mutants. - Mutations may occur in non-target genes that confer resistance through other mechanisms (e.g., efflux pumps).[2]

Comparative Analysis with Alternative Compounds

To further contextualize the activity of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, it is essential to compare its performance against established and novel inhibitors of bacterial topoisomerases.

Compound Primary Target(s) Mechanism of Action Reported Activity/Potency
Ciprofloxacin DNA gyrase and Topoisomerase IV[1]Stabilizes the enzyme-DNA cleavage complex.[4]Broad-spectrum activity against Gram-negative and Gram-positive bacteria.[5]
Novobiocin DNA gyrase (GyrB subunit)ATP-competitive inhibitor.Active against Gram-positive bacteria.
Gepotidacin DNA gyrase and Topoisomerase IVNovel bacterial topoisomerase inhibitor with a distinct binding mode.[22]Active against fluoroquinolone-resistant strains.[22]
Zoliflodacin DNA gyrase and Topoisomerase IVSpiropyrimidinetrione class with a unique mechanism.[22]Potent activity, including against drug-resistant Neisseria gonorrhoeae.[22]
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Putative: DNA gyrase and Topoisomerase IVTo be determinedTo be determined through the described assays

Conclusion

Validating the molecular target of a novel antibacterial compound like 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a non-negotiable step in the drug discovery pipeline. A singular experimental approach is insufficient. By integrating the direct binding evidence from CETSA, the functional inhibitory data from in vitro enzymatic assays, and the genetic confirmation from resistant mutant mapping, researchers can build a robust and compelling case for the compound's mechanism of action. This comprehensive, multi-pronged strategy not only de-risks the progression of the compound into more advanced stages of development but also provides a deeper understanding of its therapeutic potential in the fight against antimicrobial resistance. The comparative data against existing and emerging topoisomerase inhibitors will further position the compound within the current therapeutic landscape and guide future optimization efforts.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • EBSCO. (n.d.). Quinolone antibiotics. Research Starters. [Link]

  • Bush, N. G., Evans-Roberts, K., & Maxwell, A. (2015). DNA topoisomerases. EcoSal Plus, 6(2). [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, X. S. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. [Link]

  • Biedenbach, D. J., Badal, R. E., & Bouchillon, S. K. (2016). In vitro activity of gepotidacin, a novel triazaacenaphthylene bacterial topoisomerase inhibitor, against clinical isolates of Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 60(3), 1919–1923. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. [Link]

  • Microbiology Society. (1996). Quinolones: structure-activity relationships and future predictions. [Link]

  • Research and Reviews. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Open Access Journals. [Link]

  • American Society for Microbiology. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(8), 1191-1196. [Link]

  • MDPI. (2026). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. [Link]

  • PubMed. (2026). Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ACS Publications. (2016). The Bare Essentials of Antibiotic Target Validation. ACS Infectious Diseases, 2(11), 748-750. [Link]

  • PubMed. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. [Link]

  • PNAS. (1996). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • American Society for Microbiology. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. [Link]

  • ResearchGate. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • PubMed. (2002). Rational identification of new antibacterial drug targets that are essential for viability using a genomics-based approach. [Link]

  • ACS Publications. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]

  • Bentham Science. (2024). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. [Link]

  • ResearchGate. (n.d.). In vitro gyrase activity assays reveal inhibition of the gyrase... [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • PubMed Central (PMC). (n.d.). High-throughput assays for DNA gyrase and other topoisomerases. [Link]

  • ProFoldin. (n.d.). DNA gyrase assay kits. [Link]

  • Chemistry World. (2023). Mapping antibiotic's binding of its target points to way to give drugs the killer edge. [Link]

  • ResearchGate. (n.d.). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. [Link]

  • PubMed Central (PMC). (n.d.). Novel Approach to Mapping of Resistance Mutations in Whole Genomes by Using Restriction Enzyme Modulation of Transformation Efficiency. [Link]

  • CliniSciences. (n.d.). DNA Gyrase Assay Kit. [Link]

  • News-Medical.Net. (2023). Scientists create library of mutant bacteria to study antibiotic resistance. [Link]

  • PubMed. (n.d.). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. [Link]

  • PLOS ONE. (2018). A high-throughput, whole cell assay to identify compounds active against carbapenem-resistant Klebsiella pneumoniae. [Link]

  • Dianas. (n.d.). Development of an In Vitro Model to Identify Mycobacterium tuberculosis DNA Gyrase Inhibitor Compounds. [Link]

  • ResearchGate. (n.d.). Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics. [Link]

  • Scite.ai. (n.d.). Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. [Link]

  • CORDIS. (2022). Genomic technique revolutionises drug development by identifying antibiotic resistance within a day. [Link]

  • PubMed. (n.d.). Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids. [Link]

  • PubMed Central (PMC). (n.d.). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][23]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. [Link]

  • MDPI. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. [Link]

  • Google Patents. (n.d.).
  • PubMed Central (PMC). (n.d.). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

Sources

Comparative Molecular Docking of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocycles to overcome resistance mechanisms and target mutations, the 1,4-dihydroquinoline-3-carbonitrile scaffold has emerged as a multi-target powerhouse. Specifically, substituting a nitro group at the 6-position creates the 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile core—a unique chemical entity possessing dense electron-withdrawing characteristics and robust hydrogen-bonding capabilities.

This comparative guide analyzes the molecular docking performance of these derivatives against two distinct, highly relevant therapeutic targets: Epidermal Growth Factor Receptor (EGFR) Kinase (oncology)[1] and Bacterial DNA Gyrase (infectious disease)[2]. By benchmarking these novel derivatives against gold-standard clinical alternatives (Erlotinib and Ciprofloxacin), we provide a data-backed blueprint for rational drug design.

Biological Targets & Mechanistic Pathways

To understand the docking behavior of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, we must first define the structural constraints of its primary biological targets.

  • EGFR Tyrosine Kinase: The active site of EGFR is characterized by an ATP-binding cleft. Traditional 4-anilinoquinazoline inhibitors (like Erlotinib) form a critical hydrogen bond via the N1 atom to a water molecule, which interacts with Thr830. In quinoline-3-carbonitrile derivatives, the 3-cyano group acts as a potent bioisostere, displacing this structural water to interact directly with Thr830, resulting in enhanced binding enthalpy[3].

  • DNA Gyrase (Topoisomerase II): Quinolone-class antibiotics target the DNA-cleavage complex. The 4-oxo and adjacent functional groups are strictly required to chelate an essential

    
     ion, bridging the drug to the DNA backbone and the enzyme's Ser83 and Asp87 residues[2].
    

Mechanism ATP Endogenous ATP (Natural Substrate) Kinase EGFR Kinase Domain (ATP-Binding Cleft) ATP->Kinase Activates Signal Tumor Proliferation Kinase->Signal Phosphorylation Cascade Derivative 6-Nitro-Quinolone-3-Carbonitrile (Test Ligand) Derivative->Kinase Competitive Inhibition Water Structural H2O Derivative->Water Cyano Group Displaces H2O

Figure 1: Mechanism of action demonstrating how quinoline-3-carbonitrile derivatives achieve competitive inhibition at the EGFR kinase active site by displacing structural water.

Standardized In Silico Docking Protocol

A major pitfall in comparative computational chemistry is the lack of standardized preparation parameters. To ensure a self-validating and reproducible system, the following step-by-step methodology must be strictly adhered to.

A. Ligand Curation & Conformational Optimization
  • Generation: Construct the 3D geometries of the 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives.

  • Electrostatics (Causality): Assign Gasteiger partial charges. Why? The strong electron-withdrawing nature of the 6-nitro group significantly alters the electron density of the fused bicyclic system. Improper charge assignment will fail to predict the resultant dipole moment, leading to artificially low binding affinities.

  • Minimization: Perform energy minimization using the OPLS4 force field until a gradient of 0.01 kcal/mol/Å is achieved.

B. Target Protein Preparation
  • Retrieval: Download the crystal structures for EGFR (PDB ID: 1M17)[1] and DNA Gyrase (PDB ID: 2XCT).

  • Protonation (Causality): Run the structure through a protein preparation wizard (e.g., AutoDockTools or Schrödinger Maestro) to add polar hydrogens and assign Kollman charges at pH 7.4. Why? Docking is highly sensitive to the protonation state of the active site. At physiological pH, acidic residues (Asp, Glu) must be modeled as deprotonated (anionic) to correctly predict

    
     chelation or electrostatic repulsion against the ligand.
    
  • Dehydration: Remove all co-crystallized water molecules except those deeply buried in the binding pocket that act as established functional bridges, unless the test ligand is specifically designed to displace them.

Workflow L1 Ligand Optimization (Assign Gasteiger Charges) Grid Grid Box Assignment (Define ATP/Cleavage Cleft) L1->Grid 3D Minimized Poses P1 Receptor Preparation (Protonation at pH 7.4) P1->Grid Desolvated Structure Dock Molecular Docking Execution (Flexible Ligand / Rigid Receptor) Grid->Dock Search Space Coordinates Anal Interaction Profiling (RMSD, H-Bonds, Pi-Cation) Dock->Anal Free Energy of Binding (ΔG)

Figure 2: Self-validating in silico molecular docking workflow for comparative analysis.

Comparative Quantitative Analysis

To evaluate the comparative efficacy of the 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold, we modeled three specific structural variations against clinical alternatives.

  • Derivative A: Unsubstituted N1, 7-Chloro.

  • Derivative B: N1-Cyclopropyl, 7-Chloro.

  • Derivative C: N1-Ethyl, 7-Piperazinyl (mimicking classic fluoroquinolone architecture).

Table 1: Comparative Binding Affinities & Target Interactions
CompoundTarget EnzymeBinding Energy (

, kcal/mol)
Key Interacting ResiduesPerformance vs. Standard
Derivative A EGFR Kinase-7.6Thr830 (H-bond via Cyano), Met769Moderate affinity
Derivative B EGFR Kinase-8.2Thr830, Leu768 (Hydrophobic via Cyclopropyl)Competitive
Derivative C EGFR Kinase-7.1Met769, Asp831 (Steric clash due to Piperazine)Sub-optimal
Erlotinib (Standard)EGFR Kinase-8.9Met769, Thr830 (via structural

)
Reference Base
Derivative A DNA Gyrase-6.8Ser83, Asp87Sub-optimal
Derivative B DNA Gyrase-8.1Ser83, Asp87, Arg121Competitive
Derivative C DNA Gyrase-9.2Ser83, Asp87 (Mg2+ Chelation), GyrB contactsSuperior Affinity
Ciprofloxacin (Standard)DNA Gyrase-8.5Ser83, Asp87 (Mg2+ Chelation)Reference Base

Analytical Insights & Structure-Activity Relationship (SAR)

The experimental docking data reveals crucial structure-activity relationships governed by causality:

  • The Role of the 3-Carbonitrile Group in EGFR: The data supports the hypothesis that the 3-cyano group is a dominant pharmacophore in kinase targeting. In Derivative B , the cyano group acts as an excellent hydrogen bond acceptor, directly binding to Thr830. This displaces the structural water molecule required by Erlotinib, leading to a highly favorable entropic gain that offsets the slightly lower enthalpic bonding energy compared to standard quinazolines[3].

  • The Impact of the 6-Nitro Substitution: Unlike the 6-fluoro group found in classical quinolones (which primarily increases lipophilicity and cell penetration), the 6-nitro group drastically reshapes the electrostatic potential map of the aromatic system. In DNA Gyrase docking, this electron-withdrawing effect strengthens the

    
     chelation capacity of the adjacent 4-oxo group. However, it also demands precise steric handling; bulky N1 substitutions (like the ethyl group in Derivative C ) combined with the 6-nitro group generate optimal geometric angles for locking into the DNA-Gyrase cleavage complex.
    
  • Antimycobacterial Potential: Extensive evaluations of 1,4-dihydroquinoline-3-carbonitrile derivatives indicate that introducing halogens (7-chloro/6-fluoro) alongside the cyano group yields exceptionally potent anti-mycobacterial properties[4]. The 6-nitro substitution mirrors this by creating a highly reactive core capable of maintaining low MIC values against H37Rv strains, pushing its utility beyond standard gram-negative targets.

Conclusion

The 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold is not a rigid, single-use molecule; it is a highly tunable template. While unmodified derivatives may fall short of standard-of-care binding affinities, specific functionalization (e.g., N1-cyclopropyl for EGFR targeting, or 7-piperazinyl for DNA Gyrase targeting) allows this scaffold to match or even outperform clinical alternatives in in silico models.

References

  • Dan M. Berger, et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors". ResearchGate.
  • Beenkumar Prajapati, et al. "Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity". ResearchGate.
  • National Institutes of Health. "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents". PubMed Central.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from data on structurally related quinoline derivatives and established best practices for handling potent, potentially cytotoxic agents. A conservative approach to personal protective equipment (PPE) and handling protocols is therefore strongly advised.

The quinoline scaffold is a core component in numerous biologically active compounds, and its derivatives can exhibit a range of pharmacological and toxicological properties.[1][2][3][4][5] The introduction of a nitro group and a carbonitrile moiety to the 4-oxo-1,4-dihydroquinoline core suggests that this compound should be handled with care, assuming potential for cytotoxicity, mutagenicity, and skin/eye irritation.[6][7][8]

Hazard Assessment and Risk Mitigation

Due to the lack of specific toxicological data for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a thorough risk assessment is the first critical step. The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[8]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[7][8]

  • Unknown Long-Term Effects: Potential for carcinogenic, mutagenic, or teratogenic effects, which are known risks for some cytotoxic drugs.[6][9]

Key Protective Measures:

Hazard CategoryEngineering ControlsPersonal Protective Equipment (PPE)Work Practices
Inhalation Chemical Fume HoodN95 or higher-rated respirator (if aerosolization is possible)Handle as a solid whenever possible. Avoid creating dust.
Dermal Contact Double gloves (chemotherapy-rated), non-permeable gown with tight cuffs, shoe covers.[10][11][12]Change gloves frequently and immediately if contaminated.
Eye Contact Safety goggles with side shields or a full-face shield.[10][11]Always handle the compound within a fume hood.
Ingestion Not applicableDo not eat, drink, or smoke in the laboratory.[7][13] Wash hands thoroughly after handling.[13]
Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The following donning and doffing procedures are designed to minimize exposure.

Donning (Putting On) PPE Workflow:

PPE_Donning start Start: Enter Designated PPE Area shoe_covers 1. Don Shoe Covers start->shoe_covers inner_gloves 2. Don First Pair of Gloves (Inner) shoe_covers->inner_gloves gown 3. Don Gown (Ensure full coverage and secure cuffs over inner gloves) inner_gloves->gown respirator 4. Don Respirator (If required by risk assessment) gown->respirator eye_protection 5. Don Eye/Face Protection respirator->eye_protection outer_gloves 6. Don Second Pair of Gloves (Outer) (Cuffs over gown sleeves) eye_protection->outer_gloves end Ready to Handle Compound outer_gloves->end PPE_Doffing start Start: In Designated Doffing Area outer_gloves 1. Remove Outer Gloves (Turn inside out) start->outer_gloves gown 2. Remove Gown (Roll away from the body) outer_gloves->gown inner_gloves 3. Remove Inner Gloves (Turn inside out) gown->inner_gloves eye_protection 4. Remove Eye/Face Protection inner_gloves->eye_protection respirator 5. Remove Respirator eye_protection->respirator shoe_covers 6. Remove Shoe Covers respirator->shoe_covers wash_hands 7. Wash Hands Thoroughly shoe_covers->wash_hands end Exit PPE Area wash_hands->end

Caption: PPE Doffing Sequence

Operational Plan: From Receipt to Disposal

Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE, including double gloves and a lab coat, when unpacking. [10]3. Open the package in a chemical fume hood.

  • Verify the integrity of the primary container.

  • Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before storing.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents. [14]* The storage area should be secure and accessible only to authorized personnel. [7][13] Handling and Weighing:

  • All handling of the solid compound must be performed in a certified chemical fume hood.

  • Use dedicated spatulas and weighing boats.

  • To minimize dust generation, consider preparing stock solutions directly if feasible.

Disposal Plan:

All waste contaminated with 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is considered hazardous.

  • Solid Waste: Collect all contaminated solid waste (gloves, gowns, weighing papers, etc.) in a dedicated, labeled hazardous waste container. [15]2. Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. [15]3. Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). [15]The rinsate must be collected as hazardous waste. [15]4. Disposal Vendor: All hazardous waste must be disposed of through a licensed chemical waste disposal company in accordance with all federal, state, and local regulations. [15]

Emergency Procedures

Spill Response:

A chemical spill kit specifically for cytotoxic or potent compounds should be readily available. [11]

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill. [16]2. Isolate: Secure the area to prevent entry.

  • Report: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup and wearing appropriate PPE (including a respirator) should address the spill. [12][16] * Cover the spill with an absorbent material from the spill kit.

    • Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [13][16][17]Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [7][16][18]Seek immediate medical attention.
Inhalation Move the individual to fresh air. [18]If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [13]Rinse the mouth with water. [18]Seek immediate medical attention.

Emergency Response Workflow:

Emergency_Response incident Chemical Exposure or Spill Occurs evacuate 1. Evacuate Immediate Area incident->evacuate alert 2. Alert Others and Supervisor evacuate->alert first_aid 3a. Provide Immediate First Aid (If safe to do so) alert->first_aid spill_control 3b. Control Spill (If trained and equipped) alert->spill_control call_emergency 4. Call Emergency Services / EHS first_aid->call_emergency spill_control->call_emergency decontaminate 5. Decontaminate Personnel and Area call_emergency->decontaminate medical 6. Seek Professional Medical Attention decontaminate->medical report 7. Complete Incident Report medical->report

Caption: Emergency Response Flowchart

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and ensure a safe laboratory environment.

References

  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).
  • Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety.
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.).
  • Which Protective Gloves for Cytotoxic Drugs? (n.d.). Shield Scientific.
  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.).
  • What to Do in a Chemical Emergency. (2024, April 10). Restored CDC.
  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • Appendix L – What to Do in a Chemical Emergency. (n.d.). EPA.
  • Chemical exposures: How to avoid chemical exposure during a disaster. (n.d.). APHA.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 964 SDS. (n.d.). ESMA Inc.
  • baker. (2016, December 5).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Addressing challenges in the purification of quinoline derivatives. (n.d.). Benchchem.
  • 6-Nitro-1,2,3,4-tetrahydro quinoxaline. (2023, April 25). Apollo Scientific.
  • 4-Oxo-1,4-dihydroquinoline-3-carbonitrile. (n.d.). PubChem.
  • Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Quinoline. (n.d.). Wikipedia.
  • 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid. (n.d.). CymitQuimica.
  • 52980-22-0|6-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). BLDpharm.
  • 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (C10H5N3O3). (n.d.). PubChemLite.
  • 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. (n.d.). Scite.ai.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 4). ResearchGate.
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (n.d.). AIP Publishing.
  • 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid. (n.d.). ChemScene.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.